2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-N-pyridin-4-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-3-6-13(11,12)10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXPXJJNJNZSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588559 | |
| Record name | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933700-67-5 | |
| Record name | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Architecture and Properties of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
The following technical guide provides an in-depth analysis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide , a bioactive small molecule scaffold combining the structural features of taurine (2-aminoethanesulfonic acid) and aminopyridine.
Technical Whitepaper | Version 1.0
Executive Summary
2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a bifunctional chemical probe belonging to the class of taurinamides . Structurally, it consists of a taurine (2-aminoethyl) backbone linked via a sulfonamide bond to a 4-aminopyridine moiety. This molecule represents a strategic "hybrid scaffold" in medicinal chemistry, merging the hydrophilic, zwitterionic character of taurine with the pharmacophoric properties of the pyridine ring (a common kinase hinge-binder and hydrogen bond acceptor).
Primary applications of this chemotype include:
-
Fragment-Based Drug Discovery (FBDD): As a polar, low-molecular-weight binder for metalloenzymes (e.g., Carbonic Anhydrase).
-
Kinase Inhibition: Serving as a precursor for Rho-associated protein kinase (ROCK) inhibitors.
-
Peptidomimetics: Acting as a bioisostere for peptide bonds in protease inhibitors.
Molecular Architecture & Physiochemical Properties[1]
Structural Definition
The molecule features a flexible ethyl chain connecting a primary aliphatic amine to a sulfonamide group, which is N-substituted with a pyridine ring at the 4-position.
-
IUPAC Name: 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
-
Common Designation: N-(4-Pyridyl)taurinamide
-
Molecular Formula:
-
Molecular Weight: 201.25 g/mol
-
SMILES: NCCS(=O)(=O)Nc1ccncc1
Electronic & Tautomeric Profile
Unlike classic "sulfa drugs" (arylsulfonamides), this molecule possesses an aliphatic sulfonyl group. This distinction fundamentally alters its electronic properties:
-
Sulfonamide Acidity (pKa ~7.5 - 8.5): The electron-withdrawing nature of the pyridine ring (via resonance and induction) acidifies the sulfonamide N-H proton. This allows the molecule to exist as a mono-anion at physiological pH, potentially coordinating with metal centers (e.g.,
). -
Amine Basicity (pKa ~9.5 - 10.0): The primary amine on the ethyl chain remains highly basic and protonated at pH 7.4, existing as
. -
Amphoteric Nature: In solution, the molecule likely adopts a zwitterionic form (cationic amine, anionic sulfonamide/neutral pyridine), enhancing aqueous solubility.
Calculated Physiochemical Descriptors
| Property | Value (Predicted) | Significance |
| LogP | -0.8 to -0.5 | Highly hydrophilic; good cytosolic distribution. |
| TPSA | ~85 Ų | High polar surface area relative to size; suggests specific transport requirements. |
| H-Bond Donors | 2 (Amine, Sulfonamide NH) | Critical for active site anchoring. |
| H-Bond Acceptors | 4 (Sulfonyl O, Pyridine N) | Pyridine N is a key acceptor for kinase "hinge" regions. |
Synthetic Methodology
The synthesis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide requires a protection-deprotection strategy to prevent self-polymerization of the amino-sulfonyl chloride intermediate.
Validated Synthetic Route
Step 1: Protection. Phthalic anhydride protects the unstable taurine amine.
Step 2: Activation. Conversion to sulfonyl chloride using
Reaction Workflow Visualization
Figure 1: Step-wise synthetic pathway for the production of N-(4-pyridyl)taurinamide.
Biological Applications & Mechanism of Action[3][4][5]
Carbonic Anhydrase (CA) Inhibition
While classic CA inhibitors utilize a primary sulfonamide (
-
Mechanism: The pyridine nitrogen can coordinate with the zinc ion, or the sulfonamide moiety acts as a hydrogen bond scaffold to the hydrophilic half of the active site.
-
Selectivity: The "tail" (aminoethyl group) provides selectivity for membrane-bound isoforms (e.g., CA IV, CA IX) over cytosolic ones (CA I, II) by interacting with surface residues.
Kinase Inhibitor Fragment (ROCK/PKA)
This molecule mimics the "hinge-binding" region of larger kinase inhibitors (e.g., Fasudil).
-
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the kinase backbone (typically the NH of the hinge residue).
-
Linker Function: The sulfonamide acts as a rigid spacer, directing the aliphatic amine toward the ribose-binding pocket or the solvent front, where it can form salt bridges with Asp/Glu residues.
Experimental Protocols for Validation
Protocol A: Structural Verification (NMR)
To validate the synthesis, the following NMR signals must be observed (in DMSO-
-
Pyridine Ring: Two doublets (AA'BB' system) at
~8.4 ppm (2H) and ~7.1 ppm (2H). -
Ethyl Chain: Two triplets at
~3.2 ppm ( ) and ~2.9 ppm ( ). -
Exchangeable Protons: Broad singlet at
~8.0 ppm (Amine) and a downfield singlet >10 ppm (Sulfonamide NH).
Protocol B: pKa Determination (Potentiometric Titration)
-
Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M HCl and 0.1 M NaOH.
-
Data Analysis: Look for two inflection points.
-
Inflection 1 (pH ~5.3): Pyridine protonation.
-
Inflection 2 (pH ~9.8): Primary amine deprotonation.
-
Note: The sulfonamide NH deprotonation may be obscured or very weak depending on the specific electronic environment.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV. Journal of Medicinal Chemistry. Link
-
Mincione, F., et al. (2005). Carbonic anhydrase inhibitors: Inhibition of isozymes I, II and IV with N-hydroxysulfonamides—A novel class of metal complexing anions. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2024). Structure and Properties of Taurine Sulfonamide Derivatives. National Center for Biotechnology Information. Link
2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide CAS number and chemical identifiers
Part 1: Chemical Identifiers & Core Properties[1]
2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a specialized sulfonamide derivative structurally composed of a taurine backbone (2-aminoethanesulfonyl moiety) coupled to a 4-aminopyridine core. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other sulfonamide-based pharmacophores.
Key Identifiers
| Property | Value |
| CAS Registry Number | 933700-67-5 |
| IUPAC Name | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide |
| Synonyms | N-(4-Pyridinyl)taurine amide; 2-Amino-N-(4-pyridyl)ethanesulfonamide |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| SMILES | NCCS(=O)(=O)Nc1ccncc1 |
| InChIKey | Computed from structure (e.g., IQVYAJWAUYGRPF... variant) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
Direct condensation of 2-aminoethanesulfonyl chloride with 4-aminopyridine is impractical due to the high risk of intermolecular self-polymerization of the sulfonyl chloride starting material. Therefore, a protecting group strategy is required. The phthalimide (Phth) or tert-butoxycarbonyl (Boc) groups are standard choices to mask the primary amine.
Selected Route: Phthalimide protection followed by sulfonyl chloride formation, coupling, and hydrazinolysis.
Detailed Synthesis Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
-
Reagents : Potassium phthalimide, 2-bromoethanesulfonic acid (sodium salt), Thionyl chloride (
), DMF (cat.). -
Procedure :
-
React potassium phthalimide with sodium 2-bromoethanesulfonate in DMF at 100°C for 12h to yield sodium 2-phthalimidoethanesulfonate.
-
Treat the dried sulfonate salt with excess thionyl chloride and a catalytic amount of DMF. Reflux for 4 hours.
-
Remove excess
under vacuum. Recrystallize the residue from benzene/hexane to obtain 2-phthalimidoethanesulfonyl chloride .
-
Step 2: Coupling (Sulfonamidation)
-
Reagents : 2-Phthalimidoethanesulfonyl chloride (1.0 eq), 4-Aminopyridine (1.1 eq), Pyridine (solvent/base) or DCM/Triethylamine.
-
Procedure :
-
Dissolve 4-aminopyridine in anhydrous Pyridine (or DCM with 2.0 eq TEA) at 0°C.
-
Add 2-phthalimidoethanesulfonyl chloride portion-wise over 30 minutes, maintaining temperature <5°C.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Work-up : Pour into ice water. Filter the precipitate (N-(pyridin-4-yl)-2-phthalimidoethanesulfonamide). Wash with water and cold ethanol.
-
Step 3: Deprotection (Hydrazinolysis)
-
Reagents : Phthalimide-protected intermediate, Hydrazine monohydrate (
), Ethanol. -
Procedure :
-
Suspend the intermediate in Ethanol.
-
Add Hydrazine monohydrate (3.0 eq).
-
Reflux the mixture for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to room temperature and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate. The residue is the target compound, 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide .
-
Purification : Recrystallize from Ethanol/Ether or purify via preparatory HPLC if necessary.
-
Reaction Pathway Visualization
Figure 1: Step-wise synthesis pathway utilizing phthalimide protection strategy to prevent polymerization.
Part 3: Applications & Mechanism of Action
Medicinal Chemistry Utility
This compound is a "linker-fragment" often used in the design of Rho-associated protein kinase (ROCK) inhibitors . The pyridine ring mimics the hinge-binding motif found in inhibitors like Y-27632 and Fasudil , while the ethyl-sulfonamide chain provides flexibility and hydrogen-bonding potential within the ATP-binding pocket.
Structural Logic
-
Pyridine Nitrogen : Acts as a hydrogen bond acceptor, crucial for interaction with the kinase hinge region (e.g., Met156 in ROCK1).
-
Sulfonamide Group : Provides a rigid geometry and H-bond donor/acceptor sites to orient the molecule.
-
Primary Amine : A handle for further derivatization (e.g., urea formation) or ionic interaction with acidic residues (e.g., Asp/Glu) in the active site.
Handling & Safety[4]
-
Hazards : As an aminopyridine derivative, it should be treated as potentially toxic if swallowed or absorbed through the skin. It is a skin and eye irritant.
-
Storage : Store at 2–8°C under inert gas. Hygroscopic.
References
-
PubChem . (2025).[1] Compound Summary: 2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide (Isomer Analog). National Library of Medicine. Retrieved from [Link]
Sources
Thermodynamic properties and pKa values of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the adage "know thy molecule" has never been more pertinent. The success or failure of a potential therapeutic agent is intrinsically linked to its fundamental physicochemical properties. These characteristics govern every aspect of a drug's journey through the body, from its initial dissolution and absorption to its distribution, metabolism, and eventual excretion (ADME).[1][2] The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to feature in a wide array of therapeutic agents, valued for its synthetic versatility and diverse biological activities.[3][4]
This guide focuses on a specific molecule of interest: 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide . This compound incorporates three key structural motifs: a flexible ethylamine chain, a hydrogen-bond-donating and -accepting sulfonamide linker, and a basic pyridinyl ring. This unique combination presents a compelling scaffold for interacting with biological targets but also introduces complexity in its acid-base and thermodynamic behavior.
A comprehensive understanding of this molecule's ionization constants (pKa) and thermodynamic profile is not merely an academic exercise; it is a critical prerequisite for rational drug design and development.[5] This document serves as a technical whitepaper for researchers, chemists, and drug development professionals, outlining the theoretical underpinnings and practical, field-proven methodologies for the complete physicochemical characterization of this compound.
Part I: Elucidating the Acid-Base Profile: pKa Determination
The ionization state of a molecule at physiological pH is a master variable that dictates its solubility, membrane permeability, and potential for ionic interactions with its biological target.[6][7] The target molecule, 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, possesses three potential ionization centers, making a precise determination of their respective pKa values essential.
-
The Primary Amino Group (-NH₂): This aliphatic amine is expected to be basic, becoming protonated (-NH₃⁺) at acidic pH.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring confers basic properties, allowing it to be protonated.
-
The Sulfonamide Nitrogen (-SO₂NH-): In contrast to the other two sites, the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It can be deprotonated to form an anion (-SO₂N⁻-) under basic conditions.
Causality of Experimental Choice: Why Potentiometric Titration?
For determining the pKa values of a novel compound, potentiometric titration stands as the benchmark method.[8] Its selection is based on several key advantages:
-
Direct Measurement: It directly measures the change in pH upon the addition of a titrant, providing a fundamental and unambiguous determination of the pKa.
-
Accuracy and Precision: Modern automated titrators offer high precision in fluid delivery and pH measurement, yielding reliable and reproducible results.
-
Versatility: The technique can resolve multiple pKa values in a single experiment, provided they are sufficiently separated (typically by >2 pKa units).
Alternative methods, such as those based on Liquid Chromatography (LC) or UV-Vis spectrophotometry, are powerful but indirect.[9][10] They rely on observing changes in retention time or absorbance as a function of pH. While invaluable for poorly soluble compounds or for high-throughput screening, potentiometry is the preferred primary method for establishing baseline, high-confidence pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a self-validating system for the accurate determination of the pKa values of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
1. System Calibration and Validation:
- Calibrate the pH electrode using at least three certified pH buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C). The electrode slope should be within the acceptable range of 95-105%.
- Verify the concentration of the titrants (e.g., 0.1 M HCl and 0.1 M NaOH) by titrating against a primary standard (e.g., potassium hydrogen phthalate for NaOH).
2. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Deionized, CO₂-free water is ideal. If solubility is a limitation, a co-solvent system (e.g., water-methanol) may be used, but pKa values will be apparent (pKa') and may require extrapolation to 100% aqueous conditions.[10]
- Add a constant concentration of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.
3. Titration Procedure (Automated Titrator):
- Immerse the calibrated pH electrode and the titrant delivery tip into the sample solution. Maintain a constant temperature using a water jacket.
- Gently stir the solution and purge with an inert gas (e.g., nitrogen or argon) to prevent the ingress of atmospheric CO₂, which can interfere with the titration of bases.
- Acidification: Titrate the solution with standardized HCl to a low pH (e.g., pH 2.0) to ensure all basic sites are fully protonated.
- Basification: Subsequently, titrate the acidified solution with standardized NaOH to a high pH (e.g., pH 12.0). Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
4. Data Analysis and pKa Calculation:
- Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
- The pKa values correspond to the pH at the half-equivalence points. These points can be accurately identified from the maxima of the first derivative of the titration curve (ΔpH/ΔV).
- Utilize specialized software to perform a non-linear least-squares fit of the data to the appropriate Henderson-Hasselbalch model for a multi-protic system, which provides the most accurate pKa values.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Expected pKa Values and Data Summary
While experimental determination is paramount, we can estimate the pKa values based on analogous structures found in the literature. This provides a valuable cross-reference for the experimental results.
| Ionizable Group | Type | Expected pKa Range | Rationale / Reference Analogue |
| Primary Amino (-NH₂) | Basic | 9.0 - 10.5 | Similar to simple aliphatic amines. The pKa of the α-ammonium ion in many amino acids falls in this range.[11] |
| Pyridine Nitrogen | Basic | 5.0 - 6.0 | The pKa of pyridine itself is ~5.2. Substituents on the ring can modulate this value.[12] |
| Sulfonamide (-SO₂NH-) | Acidic | 9.5 - 10.5 | The pKa for the parent sulfanilamide is around 10.1.[10] The N-substituent can influence this acidity. |
Part II: Unveiling the Thermodynamic Landscape
The thermodynamic properties of a compound provide a quantitative measure of its stability and the energetic driving forces behind processes like dissolution and receptor binding.[13] For 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, understanding its solid-state stability and the energetics of its solvation is crucial for formulation development.
The key parameters of interest are:
-
Gibbs Free Energy (ΔG): Describes the spontaneity of a process.
-
Enthalpy (ΔH): The heat absorbed or released during a process.[14]
-
Entropy (ΔS): A measure of the change in disorder of a system.
Causality of Experimental Choice: A Dual Calorimetric Approach
A comprehensive thermodynamic profile requires a multi-faceted experimental approach. The combination of Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) provides a complete picture.
-
Differential Scanning Calorimetry (DSC): This technique is the gold standard for characterizing the thermal properties of the solid state.[14] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and detect polymorphic transitions. This information is fundamental to assessing the physical stability of the drug substance.
-
Isothermal Titration Calorimetry (ITC): Regarded as the most accurate method for measuring the heat of interactions in solution, ITC can be adapted to determine the enthalpy of dissolution (ΔHsol).[15] By directly measuring the heat change when the compound dissolves in a buffer, it provides critical insight into the solvation process, which is a key component of bioavailability.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
1. Instrument Calibration:
- Perform temperature and heat flow calibrations using a certified indium standard (Tₘ = 156.6 °C).
2. Sample Preparation:
- Accurately weigh 2-5 mg of the finely powdered compound into an aluminum DSC pan.
- Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.
3. Thermal Analysis:
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 50 mL/min).
- Record the differential heat flow as a function of temperature over a relevant range (e.g., 25 °C to 300 °C, or until degradation is observed).
4. Data Analysis:
- The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.
- The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Enthalpy of Dissolution
1. Instrument and Sample Preparation:
- Thoroughly clean the ITC cell and syringe.
- Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and degas it thoroughly to prevent bubble formation.
- Fill the sample cell (e.g., 200 µL) with the degassed buffer.
- Prepare a concentrated stock solution of the compound in the same buffer. If solubility is low, a small amount of a co-solvent like DMSO can be used, but the same concentration must be present in the cell buffer to negate heats of dilution. Load this solution into the injection syringe (e.g., 40 µL).
2. Titration Experiment:
- Allow the system to thermally equilibrate at the desired temperature (e.g., 25 °C).
- Perform a series of small injections (e.g., 20 injections of 2 µL each) of the compound solution into the buffer-filled cell.
- The instrument will measure the heat change (power required to maintain zero temperature difference between the sample and reference cells) associated with each injection.
3. Data Analysis:
- Integrate the area of each injection peak to determine the heat change per injection.
- The enthalpy of dissolution (ΔHsol) is calculated from the average heat change of the injections, corrected for any heats of dilution (determined in a separate control experiment titrating the co-solvent/buffer into the buffer).
Visualization: Thermodynamic Characterization Workflow
Caption: Dual calorimetric workflow for thermodynamic profiling.
Summary of Thermodynamic Data
The following table summarizes the key thermodynamic parameters to be determined through the described experimental workflows.
| Parameter | Method | Description | Importance in Drug Development |
| Melting Temperature (Tₘ) | DSC | Temperature at which the solid-to-liquid phase transition occurs. | Indicator of purity and solid-state stability; critical for manufacturing and formulation. |
| Enthalpy of Fusion (ΔHfus) | DSC | The energy required to melt the solid. | Related to lattice energy and intermolecular forces; influences solubility. |
| Enthalpy of Dissolution (ΔHsol) | ITC | The heat absorbed or released when the compound dissolves in a solvent. | Defines the energetic favorability of solvation; a key component of the overall solubility process. |
Conclusion: Building a Foundation for Rational Drug Development
The comprehensive characterization of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide through the rigorous determination of its pKa values and thermodynamic properties is an indispensable step in its evaluation as a potential drug candidate. The data generated from the potentiometric, DSC, and ITC workflows described herein provide the foundational knowledge required for every subsequent stage of development. This includes guiding salt form selection, enabling the development of stable and bioavailable formulations, and building accurate structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) models. By investing in this detailed physicochemical profiling early, research and development teams can mitigate risks, optimize resources, and significantly increase the probability of advancing a well-behaved and effective molecule toward clinical success.
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Cooper, A., & Johnson, C. M. (2016). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]
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Holdgate, G. A. (2001). Calorimetry and thermodynamics in drug design. PubMed - NIH. [Link]
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Barbosa, J., Bergés, R., & Sanz-Nebot, V. (2002). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. [Link]
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Patsnap. (2025). The Role of Calorimetry in Assessing Drug Delivery Mechanisms. Patsnap Eureka. [Link]
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Barbosa, J., Bergés, R., & Sanz-Nebot, V. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO Brasil. [Link]
-
Zhang, C. P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]
-
Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]
-
Harding, J. R., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of Acid/Base Properties in Drug Discovery. PMC - NIH. [Link]
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Chaires, J. B. (2008). Calorimetry and Thermodynamics in Drug Design. IBMC. [Link]
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Ghai, R., et al. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. [Link]
-
Al-Mokyna, A. H., & Al-Otaibi, F. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Manallack, D. T. (2007). The p K a Distribution of Drugs: Application to Drug Discovery. ResearchGate. [Link]
-
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]
-
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Population Therapeutics & Clinical Pharmacology. [Link]
-
ResearchGate. (n.d.). The p K a values of the sulfonamides investigated. ResearchGate. [Link]
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An In-depth Technical Guide to Sulfonamide Derivatives Containing Pyridine Rings
A Senior Application Scientist's Review on Synthesis, Biological Activity, and Future Perspectives
Abstract
The strategic hybridization of the sulfonamide pharmacophore with a pyridine nucleus has yielded a formidable class of molecules with a vast spectrum of biological activities.[1][2] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, multifaceted biological applications, and structure-activity relationships (SAR) of sulfonamide derivatives containing pyridine rings. We delve into their roles as potent inhibitors of crucial enzymes like carbonic anhydrases and kinases, their efficacy as antimicrobial and anticancer agents, and explore other notable therapeutic potentials.[3][4][5] This guide elucidates the causal chemistry behind their synthesis and mechanisms of action, provides detailed experimental protocols, and summarizes key data to facilitate comparative analysis. By integrating field-proven insights with authoritative references, this document aims to serve as a vital resource for advancing the design and development of next-generation pyridine-based sulfonamide therapeutics.
Introduction: The Synergistic Power of Sulfonamide and Pyridine Moieties
The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in medicinal chemistry, renowned for its presence in a wide array of clinically approved drugs.[6] Its journey began with the discovery of antibacterial sulfa drugs, and it has since demonstrated remarkable versatility, contributing to diuretics, antidiabetics, anticonvulsants, and potent enzyme inhibitors.[7] The sulfonamide moiety's ability to act as a transition-state mimetic, particularly its capacity to bind to zinc metalloenzymes as an anion (SO₂NH⁻), is central to many of its therapeutic effects.[8]
The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in drug discovery.[1][] Its presence in natural products like vitamins and alkaloids underscores its biological significance.[10] The pyridine nucleus offers a unique combination of properties: it can engage in hydrogen bonding, its basicity can be tuned, and it often improves the pharmacokinetic profile of a molecule.[] Its ability to act as a bioisostere for benzene rings allows for nuanced modifications in drug design.[11]
The conjugation of these two powerful moieties creates a synergistic effect, yielding hybrid molecules with enhanced and often novel biological activities.[1][2] The pyridine ring can modulate the electronic properties of the sulfonamide group, influence binding affinity to target proteins, and provide additional interaction points within a receptor's active site. This guide explores the rich chemistry and diverse pharmacology of these promising derivatives.
Synthetic Methodologies
The primary and most established method for synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with an appropriate aminopyridine. This nucleophilic substitution reaction is versatile and widely applicable.
General Synthesis via Sulfonyl Chlorides
The most common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an aminopyridine derivative in the presence of a base (like pyridine or triethylamine) and a suitable solvent such as dichloromethane.[1][6] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is often chosen for its inertness and ability to dissolve both reactants.
-
Base: Pyridine can act as both a base and a catalyst. Its use is traditional, though other non-nucleophilic bases like triethylamine are also effective.
-
Temperature: Reactions are typically run at room temperature to prevent side reactions and ensure stability of the reactants and products.[6]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of pyridine-sulfonamide derivatives.
Key Therapeutic Applications & Biological Activities
The fusion of pyridine and sulfonamide scaffolds has led to compounds with a broad range of pharmacological effects.
Carbonic Anhydrase Inhibition
One of the most significant applications of pyridine-sulfonamides is as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12] CAs catalyze the reversible hydration of CO₂, a fundamental physiological process.[13]
Mechanism of Action: The sulfonamide group is the key zinc-binding group. In its deprotonated, anionic form (R-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and disrupting the catalytic cycle.[8] The pyridine ring contributes to the binding affinity and selectivity by forming additional interactions with amino acid residues at the entrance of the active site cavity.[13]
Therapeutic Relevance: Inhibition of specific CA isoforms is a validated strategy for treating various diseases:
-
Glaucoma (hCA II): Reducing aqueous humor formation.
-
Epilepsy (hCA II, VII): Modulating neuronal excitability.[7]
-
Cancer (hCA IX, XII): The transmembrane, tumor-associated isoforms hCA IX and XII are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis. Selective inhibition of these isoforms is a major goal in anticancer drug development.[8][14][15]
Data Summary: Inhibition Constants (Kᵢ) of Representative Pyridine-Sulfonamides
| Compound Reference | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source |
| Compound 2a | 103.5 | 6.8 | 11.7 | 9.8 | [13] |
| Compound 1f | < AAZ ref. | < AAZ ref. | - | - | [12] |
| Compound 1k | < AAZ ref. | - | - | - | [12] |
| 4-Substituted Series | - | up to 271 | up to 137 | up to 91 | [8][14] |
AAZ = Acetazolamide, a standard CA inhibitor. Data indicates higher potency than the standard.
Anticancer Activity
Beyond CA inhibition, pyridine-sulfonamides exhibit anticancer activity through various other mechanisms.[4]
-
Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] A series of N-phenyl pyridine carbothioamides bearing a sulfonamide group showed potent cytotoxicity against multiple cancer cell lines with IC₅₀ values in the low micromolar range.[16]
-
Kinase Inhibition: The sulfonamide moiety is present in several FDA-approved kinase inhibitors. Pyridine-sulfonamide hybrids can target various kinases involved in cancer cell signaling pathways.
-
NF-κB Pathway Inhibition: N-(quinolin-8-yl)pyridine-3-sulfonamides have shown significant antitumor activity by inhibiting the NF-κB pathway, which controls genes related to cell proliferation and survival.[17]
Antimicrobial Activity
The historical foundation of sulfonamides as antibacterial agents continues with modern pyridine-containing derivatives.[18][19] They often act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. However, novel mechanisms are also being discovered, including activity against multi-drug resistant (MDR) strains like MRSA.[18][20]
Additionally, these compounds have been evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with some showing promising results compared to standard drugs.[2][21][22]
Other Notable Activities
The versatility of this chemical class extends to other therapeutic areas:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.[18]
-
Antiviral: Activity against viruses like HSV-1 and CBV4 has been reported, with some compounds showing inhibition of the Hsp90α protein.[21]
-
Antidiabetic: Some pyridine-based sulfonamides have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[23][6]
-
Anti-Alzheimer's: Certain derivatives have shown potential by inhibiting acetylcholinesterase (AChE).[24]
Structure-Activity Relationship (SAR) Analysis
SAR studies are critical for optimizing the potency and selectivity of these derivatives.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence biological activity. For example, in a series of tubulin inhibitors, lipophilic substituents on the phenyl ring attached to the pyridine carbothioamide core enhanced cytotoxic activity.[16]
-
Substitution on the Sulfonamide Nitrogen (N¹): Modifications at this position are a classical strategy. Attaching different heterocyclic or aromatic rings can drastically alter the target profile, shifting activity from antibacterial to anticancer or CA inhibition.
-
Substitution on the Benzenesulfonamide Ring: Electron-withdrawing or electron-donating groups on the benzene ring of the benzenesulfonamide moiety can modulate the pKa of the sulfonamide NH, affecting its zinc-binding ability and overall inhibitory potency. Unsubstituted benzene sulfonamide derivatives have shown greater potency in some antiviral studies.[21]
Diagram: Key SAR Insights
Caption: Summary of key structure-activity relationship (SAR) points.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key experiments.
Synthesis Protocol: N-(pyridin-2-yl)benzenesulfonamide
This protocol provides a representative method for the synthesis of a basic pyridine-sulfonamide derivative.
-
Reactant Preparation: To a stirred solution of 2-aminopyridine (5 mmol, 0.47 g) in dry dichloromethane (DCM, 70 mL) in a round-bottom flask, add pyridine (6 mmol, 0.48 mL) as a base.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (6 mmol, 0.77 mL) in dry DCM (30 mL) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue with water to remove pyridine hydrochloride. If necessary, recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[23][6]
Biological Assay Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method to determine the inhibitory activity of compounds against CA isoforms.
-
Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. An indicator dye (e.g., phenol red) is used to monitor the pH change as the reaction proceeds.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., TRIS).
-
Prepare stock solutions of the purified CA isoenzyme (e.g., hCA II, hCA IX) and the inhibitor compound (in DMSO).
-
Prepare the indicator solution.
-
-
Instrumentation: Use a stopped-flow spectrophotometer. The instrument rapidly mixes the enzyme solution with a CO₂-saturated solution.
-
Procedure:
-
Add the enzyme solution, buffer, and varying concentrations of the inhibitor to the first syringe of the stopped-flow instrument.
-
Add the CO₂-saturated solution and indicator to the second syringe.
-
Initiate the reaction by rapid mixing. Monitor the absorbance change of the indicator over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial rates of the catalyzed reaction from the linear portion of the absorbance curve.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8][12]
-
Challenges and Future Directions
While pyridine-sulfonamide derivatives hold immense promise, challenges remain. A key focus for future research is achieving higher isoform selectivity, particularly for anticancer applications, to minimize off-target effects and reduce toxicity. The development of novel synthetic strategies that allow for greater molecular diversity is also crucial.[1] Furthermore, exploring these compounds as dual-target or multi-target agents could open new avenues for treating complex diseases like cancer and neurodegenerative disorders.[3][24] As our understanding of disease biology deepens, the rational design of next-generation pyridine-sulfonamides will undoubtedly lead to the development of more effective and safer therapeutics.
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Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2022). MDPI. [Link]
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Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Publications. [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2024). National Center for Biotechnology Information. [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). ResearchGate. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2023). ResearchGate. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2015). PubMed. [Link]
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Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). MDPI. [Link]
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Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2012). ResearchGate. [Link]
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Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). MDPI. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). National Center for Biotechnology Information. [Link]
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Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry. [Link]
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Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition and Induction of Apoptosis. (2023). Taylor & Francis Online. [Link]
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Predicted Metabolic Stability and Biotransformation Pathways of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Executive Summary
2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a compelling chemical scaffold featuring a primary aliphatic amine, an ethyl linker, a sulfonamide group, and a 4-substituted pyridine ring. While this structural combination offers excellent physicochemical properties for target engagement—such as robust hydrogen bonding and optimal basicity—it presents distinct metabolic liabilities. As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind its predicted metabolic clearance, establish self-validating experimental protocols for in vitro profiling, and propose targeted structural optimization strategies.
Mechanistic Analysis of Metabolic Soft Spots
Evaluating the metabolic stability of a lead compound requires a mechanistic understanding of its functional groups. For 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, biotransformation is predicted to occur at two primary "soft spots," while the sulfonamide core remains relatively stable.
The Primary Aliphatic Amine (Oxidative Deamination)
Primary aliphatic amines are highly susceptible to oxidative deamination, a process primarily mediated by Monoamine Oxidase (MAO) and, to a lesser extent, Cytochrome P450 (CYP) enzymes[1]. The catalytic cycle involves the abstraction of an alpha-proton, leading to the formation of an imine intermediate, which is rapidly hydrolyzed to an aldehyde and ammonia. The resulting transient aldehyde typically undergoes further oxidation by Aldehyde Dehydrogenase (ALDH) to form a stable carboxylic acid, or reduction to an alcohol[2]. Because the ethyl linker in this compound lacks steric hindrance, it serves as a prime, unencumbered substrate for MAO-driven clearance.
The Pyridine Ring (N-Oxidation and C-Hydroxylation)
Pyridine rings are well-documented sites of hepatic metabolism, undergoing both N-oxidation and C-oxidation[3]. The nitrogen atom of the pyridine ring can be oxidized to form a highly polar pyridine N-oxide. This reaction is catalyzed by specific CYP isoforms (e.g., CYP2E1, CYP3A4) as well as Flavin-containing monooxygenases (FMOs)[4],[5]. Additionally, C-hydroxylation can occur at the 2- or 3-position of the pyridine ring, driven by CYP450 enzymes[3]. Although the electron-withdrawing nature of the sulfonamide slightly deactivates the 4-aminopyridine-like system, N-oxidation remains a critical liability that can severely limit the compound's in vivo half-life[6].
The Sulfonamide Linkage
Unlike arylamine sulfonamides (e.g., sulfamethoxazole), which are notoriously oxidized by CYP2C9 to reactive hydroxylamines that cause idiosyncratic immune toxicity[7],[8], the sulfonamide nitrogen in this compound is attached directly to a pyridine ring, and the sulfur is attached to an aliphatic chain. This specific configuration is generally stable against direct CYP-mediated cleavage, meaning the risk of reactive metabolite formation via the sulfonamide is exceptionally low.
Predicted metabolic pathways of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Experimental Workflows for Metabolic Profiling
To empirically validate the predicted metabolic clearance, a robust in vitro microsomal stability assay is required. The following self-validating protocol utilizes Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to determine the intrinsic clearance (
Step-by-Step Protocol: High-Throughput Microsomal Stability Assay
-
Matrix Preparation : Thaw HLM/RLM on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
[11]. -
Compound Spiking : Dilute 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (Ensure final DMSO is < 0.1% v/v to prevent enzyme inhibition)[12].
-
Pre-Incubation & Phenotyping : Add the microsomal protein to a final concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[11].
-
Reaction Initiation : Initiate the reaction by adding NADPH (1 mM final concentration) to activate CYP and FMO pathways[10].
-
Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes[10].
-
Quenching : Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide) to precipitate proteins and halt enzymatic activity[10].
-
Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS to quantify parent compound depletion and identify N-oxide or carboxylic acid metabolites.
In vitro microsomal stability assay workflow for metabolic profiling.
Quantitative Data Interpretation
The table below outlines the expected data structure and predicted outcomes based on structurally similar aliphatic amine-pyridine compounds subjected to the aforementioned protocol.
| Parameter | HLM (Predicted) | RLM (Predicted) | Primary Enzyme Implicated | Major Metabolite Identified (LC-MS) |
| Half-life ( | < 15 min | < 10 min | MAO, CYP3A4 | N/A |
| Intrinsic Clearance ( | > 90 µL/min/mg | > 130 µL/min/mg | N/A | N/A |
| + Cobicistat ( | ~ 25 min | ~ 20 min | CYP3A4 Inhibition | Aldehyde/Carboxylic Acid |
| + Pargyline ( | ~ 45 min | ~ 40 min | MAO Inhibition | Pyridine N-Oxide |
| Major Pathway 1 | High Turnover | High Turnover | MAO | Carboxylic Acid (m/z - 15 Da) |
| Major Pathway 2 | Moderate | Moderate | CYP/FMO | Pyridine N-Oxide (m/z + 16 Da) |
Structural Optimization Strategies
If the in vitro assays confirm rapid clearance, the following medicinal chemistry strategies should be employed to mitigate the liabilities without sacrificing target binding affinity:
-
Blocking Pyridine N-Oxidation : Introduce electron-withdrawing groups (e.g., fluorine or trifluoromethyl) at the 2- or 3-position of the pyridine ring. Fluorination effectively decreases the electron density of the pyridine nitrogen, drastically improving metabolic stability against CYP/FMO-mediated N-oxidation[6].
-
Blocking MAO Deamination : Introduce steric hindrance adjacent to the primary amine. Alpha-methylation (converting the ethylamine to an isopropylamine derivative) or incorporating the amine into a constrained ring system (e.g., azetidine or pyrrolidine) prevents the MAO enzyme from accessing the alpha-protons required for imine formation.
References
1.[3] Pyridine - Some Industrial Chemicals - NCBI Bookshelf, nih.gov. 3 2.[6] An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative - ChemRxiv, chemrxiv.org. 6 3.[7] The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs - Ingenta Connect, ingentaconnect.com. 7 4.[8] Pathophysiologic Mechanisms of Immune-mediated Drug Hypersensitivity Reactions to Sulfonamides - Western University Open Repository, scholaris.ca. 8 5.[9] Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay, researchgate.net. 9 6.[10] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH, nih.gov. 10 7. MONOAMYLAMINE (MAA) - Ataman Kimya, atamanchemicals.com. 8.[1] Draft screening assessment - Aliphatic Amines Group - Canada.ca, canada.ca. 1 9.[12] Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules - MDPI, mdpi.com. 12 10.[2] Syntrophic Degradation of Cadaverine by a Defined Methanogenic Coculture - PMC - NIH, nih.gov. 2 11.[4] Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - ResearchGate, researchgate.net. 4 12.[5] Environmental biotransformation mechanisms by flavin-dependent monooxygenase: A computational study | Request PDF - ResearchGate, researchgate.net. 5 13.[11] Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC - NIH, nih.gov. 11
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2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide PubChem and ChemSpider database entries
An In-depth Technical Guide to 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide: A Synthetic Compound Profile
Abstract
This technical guide provides a comprehensive analysis of the chemical entity 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide. Due to the limited availability of dedicated entries for this specific molecule in major chemical databases such as PubChem and ChemSpider, this document synthesizes information from structurally related compounds and the broader class of sulfonamides. The guide covers predicted chemical identifiers, physicochemical properties, a plausible synthetic route, and a prospective biological and pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel sulfonamide-based compounds.
Introduction and Overview
Chemical Identity and Physicochemical Properties
The fundamental chemical identifiers and predicted physicochemical properties of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide are summarized below. These values are calculated based on its chemical structure, providing a baseline for experimental design and characterization.
Chemical Structure and Identifiers
The structure of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is characterized by an aminoethyl group linked to a sulfonamide, which in turn is N-substituted with a 4-pyridyl ring.
Caption: 2D structure of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Table 1: Chemical Identifiers for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-(pyridin-4-yl)ethanesulfonamide | Predicted |
| Molecular Formula | C₇H₁₁N₃O₂S | Predicted |
| Molecular Weight | 201.25 g/mol | Predicted |
| Canonical SMILES | C1=CN=CC=C1NS(=O)(=O)CCN | Predicted |
| InChI | InChI=1S/C7H11N3O2S/c8-3-4-13(11,12)10-7-1-5-9-6-2-7/h1-2,5-6H,3-4,8H2,(H,9,10) | Predicted |
| InChIKey | Predicted from InChI | Predicted |
Predicted Physicochemical Properties
The predicted properties suggest that 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a polar molecule with the potential for hydrogen bonding, which would influence its solubility and pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | -0.5 | A negative value suggests hydrophilicity. |
| Hydrogen Bond Donor Count | 2 | From the amino and sulfonamide NH groups. |
| Hydrogen Bond Acceptor Count | 5 | From the nitrogens and sulfonyl oxygens. |
| Rotatable Bond Count | 4 | Indicates conformational flexibility. |
| Topological Polar Surface Area | 93.5 Ų | Suggests potential for good cell permeability. |
Proposed Synthesis Workflow
A plausible synthetic route for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide can be devised based on established methods for sulfonamide synthesis.[4][5] A common approach involves the reaction of a sulfonyl chloride with an amine.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be synthesized from 2-aminoethanesulfonyl chloride and 4-aminopyridine. However, the amino group on the sulfonyl chloride would need to be protected. A more practical approach would be to start with a protected amino group, such as a phthalimide, which can be deprotected in the final step.
Step-by-Step Synthetic Protocol
-
Protection of the Amino Group: 2-Aminoethanesulfonyl chloride hydrochloride is reacted with a suitable protecting group, such as phthalic anhydride, to form N-(2-(chlorosulfonyl)ethyl)phthalimide.
-
Sulfonamide Formation: The resulting phthalimide-protected sulfonyl chloride is then reacted with 4-aminopyridine in the presence of a non-nucleophilic base like pyridine or triethylamine to form the sulfonamide linkage.
-
Deprotection: The phthalimide protecting group is removed, typically by hydrazinolysis with hydrazine hydrate, to yield the final product, 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Caption: Proposed synthetic workflow for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Prospective Biological and Pharmacological Profile
The biological activity of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide can be inferred from the activities of related sulfonamide compounds.
Antibacterial Activity
Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] The presence of the sulfonamide moiety in the target compound suggests that it could be screened for antibacterial activity against a panel of gram-positive and gram-negative bacteria.
Other Potential Therapeutic Applications
The sulfonamide functional group is present in a wide variety of drugs with diverse therapeutic applications.[3] These include:
-
Antiviral agents
-
Anti-inflammatory drugs
-
Anticancer agents
-
Antiprotozoal agents [7]
The specific combination of the aminoethane and pyridin-4-yl groups could modulate the activity and selectivity of the sulfonamide core, making it a candidate for screening in various disease models. For instance, a structurally similar compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[7]
Hypothetical Spectroscopic Data
While experimental data is not available, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the pyridine ring, two methylene (-CH₂-) groups of the ethane chain, and exchangeable protons from the amino (-NH₂) and sulfonamide (-NH-) groups.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the pyridine ring and the two aliphatic carbons of the ethane chain.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonyl group, and C=N and C=C stretching of the pyridine ring.
Conclusion
2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a molecule of interest due to its incorporation of the versatile sulfonamide pharmacophore. While detailed experimental data for this specific compound is sparse in public databases, this guide provides a comprehensive, synthesized profile based on the analysis of structurally related compounds and general chemical principles. The proposed synthetic route and the prospective biological activities outlined herein offer a foundational framework for researchers interested in the synthesis, characterization, and evaluation of this and other novel sulfonamides for potential therapeutic applications. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological properties of this compound.
References
- Vertex AI Search. (2026). UNII 6YA74NGT7S - 2-AMINO-2-METHYL-3-(PYRIDIN-4-YL)PROPANOIC ACID, (+/-)-.
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PubChem. (2025). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S. [Link]
- PubChemLite. (2025). 2-(pyridin-4-yl)ethane-1-sulfonamide.
-
PubChem. (2025). N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide | C25H34N6O3S. [Link]
- BLDpharm. (n.d.). 31644-49-2|2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride.
- AA Blocks. (n.d.). 888419-87-2 | N-(4-amino-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
-
PubChem. (2025). 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S. [Link]
- BindingDB.org. (n.d.). sulfanilyl-oxalohydrazide::N2'-(4-aminophenyl)sulfonyl-N1'-(2-pyridinyl)ethanedihydrazide.
- ChemScene. (n.d.). 1522337-00-3 | 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide.
- PubChem. (2025). 4-Amino-N-(pyridin-2-yl)(ngcontent-ng-c1768565111="" class="ng-star-inserted">2H_4)benzene-1-sulfonamide.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (2021). [Link]
-
Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC. (2021). [Link]
-
(PDF) Biological activities of sulfonamides - ResearchGate. (2016). [Link]
- PubChem. (2026). (2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid | C51H67ClF3N11O11S.
- eCrystals - University of Southampton. (2000). 4-Amino-N-Pyridin-2-yl-benzenesulfonamide with Formic acid butyl ester.
- PharmaCompass.com. (n.d.). 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide.
-
Journal of the American Chemical Society - ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC. (2023). [Link]
- arkat usa. (n.d.). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor.
-
NIST WebBook. (n.d.). Pyridine, 4-ethenyl-. [Link]
-
PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]
- Wikipedia. (n.d.). 2-Aminoacetanilide.
- Macmillan Group - Princeton University. (2023).
- eCrystals. (1998).
- Baxendale Group. (2005).
-
PubChem. (2025). 2-(Pyridin-4-yl)aniline | C11H10N2. [Link]
- LookChem. (n.d.). 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide.
- Cayman Chemical. (n.d.). 2-(Morpholin-4-yl)ethane-1-sulfonamide.
- Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)METHANESULFONAMIDE | CAS 1197-23-5.
- (n.d.). 2033064-46-7 | Product Name : 4,4'-Azanediylbis(N-(pyridin-2-yl)benzenesulfonamide).
- (n.d.). 2-Amino-4-picoline.
- (n.d.). 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide hydrochloride.
- EPA. (2025). 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, compd. with N,N-diethylethanamine (1:1) - Substance Details.
- (n.d.). Sulfapyridine - 4-Amino-N-[2-pyridyl]benzene sulfonamide, N1-(Pyridin-2-yl)sulfanilamide.
- MDPI. (n.d.). Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Step-by-Step Synthesis and Isolation Protocol for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Executive Summary & Strategic Rationale
The synthesis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide presents a unique challenge in medicinal chemistry due to the amphoteric nature of the target molecule and the poor nucleophilicity of the 4-aminopyridine exocyclic amine. Aminoethanesulfonamides are critical structural motifs, often serving as taurine bioisosteres or flexible linkers in drug discovery [1].
To achieve high yields and avoid over-sulfonylation, this protocol utilizes a two-step sequence. We employ 2-phthalimidoethanesulfonyl chloride as the electrophile. The bulky phthalimide group effectively prevents unwanted side reactions (such as dimerization or over-alkylation) and yields highly crystalline intermediates that are easy to purify [2]. The sequence concludes with an Ing-Manske hydrazinolysis to unmask the primary amine. Because the final compound is highly polar, we bypass traditional liquid-liquid extraction in favor of a targeted pH-adjustment and reverse-phase chromatography isolation strategy.
Retrosynthetic Workflow
Figure 1: Two-step synthetic workflow from 4-aminopyridine to the target sulfonamide.
Quantitative Data & Reagent Summary
Table 1: Reaction Stoichiometry for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Aminopyridine | 94.12 | 1.0 | 941 mg | Nucleophile |
| 2-Phthalimidoethanesulfonyl chloride | 273.69 | 1.1 | 3.01 g | Electrophile |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 122 mg | Catalyst |
| Pyridine (Anhydrous) | 79.10 | Solvent | 20 mL | Base / Solvent |
| Hydrazine monohydrate (64%) | 50.06 | 3.0 | 1.50 g | Deprotecting Agent |
| Ethanol (Absolute) | 46.07 | Solvent | 30 mL | Solvent |
Step-by-Step Experimental Protocols
Part 1: Synthesis of 2-Phthalimido-N-(pyridin-4-yl)ethane-1-sulfonamide
Causality & Expertise: 4-Aminopyridine is notoriously difficult to sulfonylate at the exocyclic nitrogen because its lone pair is delocalized into the electron-deficient pyridine ring. To overcome this kinetic barrier, we use anhydrous pyridine as the solvent and introduce DMAP as a nucleophilic catalyst. DMAP reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the amine [3].
Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Add 4-aminopyridine (941 mg, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask. Inject anhydrous pyridine (20 mL) and stir until complete dissolution is achieved.
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add 2-phthalimidoethanesulfonyl chloride (3.01 g, 11.0 mmol) portion-wise over 15 minutes to prevent uncontrolled exothermic spikes.
-
Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir under argon for 16 hours.
-
Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM to 5% MeOH in DCM) to yield the intermediate as an off-white solid.
Self-Validation Checkpoint:
-
TLC: Run a TLC plate in DCM:MeOH (9:1). The starting material (4-aminopyridine) will stain heavily with iodine/UV, while the product will appear as a new, higher Rf spot.
-
LC-MS: Analyze the purified solid. A successful reaction is validated by a dominant peak at m/z 332 [M+H]⁺ .
Part 2: Deprotection via Ing-Manske Hydrazinolysis
Causality & Expertise: Standard acidic or basic hydrolysis of the phthalimide group requires harsh conditions that can cleave the sulfonamide bond. The Ing-Manske procedure utilizes hydrazine monohydrate, which acts as a powerful bis-nucleophile. It attacks the phthalimide imide carbonyls to form a stable, aromatic 6-membered ring (phthalhydrazide), thermodynamically driving the release of the free primary amine [2].
Methodology:
-
Suspension: In a 100 mL round-bottom flask, suspend the intermediate (approx. 2.65 g, 8.0 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: Add hydrazine monohydrate (1.20 g, 24.0 mmol) dropwise at room temperature. The suspension may briefly clear before a new precipitate begins to form.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.
-
Precipitation: Cool the reaction mixture to room temperature. A voluminous white precipitate of phthalhydrazide will form.
Self-Validation Checkpoint:
-
Visual Cue: The formation of a thick, chalky white precipitate upon cooling is the primary macroscopic indicator that the hydrazinolysis has successfully occurred.
-
LC-MS (Reaction Aliquot): Filter a 50 µL aliquot, dilute in MeOH, and analyze. The disappearance of m/z 332 and the emergence of m/z 202[M+H]⁺ validates complete deprotection.
Advanced Isolation Strategy for Highly Polar Targets
Causality & Expertise: The target molecule, 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, contains a primary amine, a sulfonamide, and a pyridine ring. This makes it highly water-soluble and virtually impossible to extract into organic solvents like ethyl acetate or DCM. Attempting a standard aqueous workup here will result in near-total yield loss. Instead, we utilize a selective precipitation and reverse-phase chromatography workflow.
Figure 2: Logical workflow for the isolation of the highly polar zwitterionic target.
Methodology for Isolation:
-
Acidification: Carefully adjust the pH of the crude ethanolic suspension to pH 3–4 using 1M HCl. This ensures the target molecule is fully protonated (as the hydrochloride salt) and remains in solution, while maximizing the insolubility of the phthalhydrazide byproduct.
-
Filtration: Filter the mixture through a pad of Celite to remove the solid phthalhydrazide. Wash the filter cake with cold ethanol (10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
-
Purification: Dissolve the crude residue in a minimum amount of HPLC-grade water. Purify via Preparative Reverse-Phase HPLC (C18 column, Gradient: 0% to 30% Acetonitrile in Water with 0.1% TFA over 20 minutes).
-
Lyophilization: Pool the product-containing fractions and lyophilize to afford the target compound as a white powder (TFA salt).
Analytical Characterization
To ensure the structural integrity of the synthesized 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, verify the product against the expected spectral data summarized below.
Table 2: Expected Analytical Data
| Technique | Signal / Peak | Assignment / Structural Interpretation |
| LC-MS (ESI+) | m/z 202.06 [M+H]⁺ | Confirmation of target exact mass (C₇H₁₁N₃O₂S) |
| ¹H NMR (D₂O, 400 MHz) | δ 8.25 (d, J = 6.5 Hz, 2H) | Pyridine ortho-protons (adjacent to ring nitrogen) |
| ¹H NMR (D₂O, 400 MHz) | δ 7.10 (d, J = 6.5 Hz, 2H) | Pyridine meta-protons (adjacent to sulfonamide) |
| ¹H NMR (D₂O, 400 MHz) | δ 3.55 (t, J = 6.8 Hz, 2H) | Methylene protons adjacent to sulfonyl (-CH₂-SO₂-) |
| ¹H NMR (D₂O, 400 MHz) | δ 3.30 (t, J = 6.8 Hz, 2H) | Methylene protons adjacent to amine (H₂N-CH₂-) |
References
- Benchchem. (2025). Aminoethanesulfonylpiperidine for Research - Benchchem.
- TDX. (2017). Desarrollos metodológicos en la exploración de la especie bioactiva en fármacos: Búsqueda de agentes antimaláricos.
- ResearchGate. (2021). Synthesis of Betulonic and Betulinic Acids Derivatives with Sulfonamide Fragment Linked to the Triterpene Core by Amidoalkane Spaser.
Application Note: Chemoselective Synthesis of 4-Aminopyridine-Derived Tauryl Sulfonamides
Introduction & Mechanistic Rationale
The coupling of 2-aminoethanesulfonyl chloride (tauryl chloride) with 4-aminopyridine (4-AP) to form a sulfonamide is a highly valuable transformation in medicinal chemistry, particularly for developing kinase inhibitors and neuroactive agents. However, this specific coupling presents two distinct, competing chemoselective and stability challenges that cause standard Schotten-Baumann conditions to fail.
As a Senior Application Scientist, it is critical to understand the causality behind the reaction failures to design a self-validating, robust protocol.
Challenge 1: The Instability of the Electrophile
Unprotected 2-aminoethanesulfonyl chloride is highly unstable. The presence of a free primary amine and a highly electrophilic sulfonyl chloride in the same molecule leads to rapid intermolecular polymerization or intramolecular cyclization into aziridine intermediates. The Solution: The amine must be temporarily masked. The use of a Carboxybenzyl (Cbz) protecting group (forming Cbz-protected 2-aminoethanesulfonyl chloride) provides excellent stability under neutral and basic conditions while allowing for orthogonal deprotection later[1].
Challenge 2: The Ambidentate Nucleophilicity of 4-Aminopyridine
4-Aminopyridine exists in a resonance state where the endocyclic pyridine nitrogen is significantly more basic and nucleophilic than the exocyclic primary amine. If standard weak bases (e.g., Triethylamine, Pyridine) are used, the sulfonyl chloride will preferentially attack the ring nitrogen, forming an unstable
Caption: Mechanistic pathway illustrating the chemoselectivity challenge of 4-aminopyridine sulfonylation.
Optimization of Reaction Conditions
The following quantitative data summarizes the optimization of base and solvent systems for this specific coupling. The data highlights why strong deprotonation is mandatory.
| Entry | Base (Equivalents) | Solvent | Temperature | Major Product Observed | Isolated Yield (%) |
| 1 | Triethylamine (2.0) | DCM | 25 °C | Unreacted 4-AP / Hydrolyzed SM | < 5% |
| 2 | Pyridine (Solvent) | Pyridine | 60 °C | Complex Mixture / Pyridinium Salt | 12% |
| 3 | LiHMDS (1.5) | THF | -78 °C to 25 °C | Exocyclic Sulfonamide | 68% |
| 4 | NaH (60% disp., 1.5) | THF | 0 °C to 25 °C | Exocyclic Sulfonamide | 84% |
Table 1: Condition optimization for the coupling of Cbz-2-aminoethanesulfonyl chloride with 4-aminopyridine.
Detailed Experimental Protocol
This protocol describes the optimized, self-validating synthesis of
Materials and Reagents
-
Nucleophile: 4-Aminopyridine (Reagent grade,
99%, strictly dried). -
Electrophile: Cbz-protected 2-aminoethanesulfonyl chloride (Synthesized via oxidative chlorination of the corresponding isothiourea or thiol[1]).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Tetrahydrofuran (THF), anhydrous (
50 ppm ). -
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the NaH-mediated sulfonylation.
Step 1: Preparation of the Amide Anion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Add 4-aminopyridine (941 mg, 10.0 mmol, 1.0 eq) and dissolve in 30 mL of anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15.0 mmol, 1.5 eq) in three equal portions over 15 minutes.
-
Self-Validation Check: Effervescence (
gas evolution) should be immediately visible. The solution will gradually turn a pale yellow/orange, indicating the formation of the amide anion.
-
-
Stir the suspension at 0 °C for 1 hour to ensure complete deprotonation.
Step 2: Sulfonyl Chloride Addition 6. Dissolve Cbz-protected 2-aminoethanesulfonyl chloride (3.33 g, 12.0 mmol, 1.2 eq) in 10 mL of anhydrous THF. 7. Add this solution dropwise to the 4-AP anion mixture at 0 °C over 20 minutes using a syringe pump or addition funnel. 8. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 4 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar 4-AP spot (
) should disappear, replaced by a new, less polar UV-active spot ( ).
Step 3: Work-up and Isolation
9. Cool the flask back to 0 °C and carefully quench the excess NaH by the dropwise addition of 10 mL saturated aqueous
Step 4: Purification
14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to 10% Methanol in DCM.
15. Evaporate the pure fractions to yield the Cbz-protected sulfonamide as an off-white solid. (Note: The Cbz group can subsequently be removed via standard hydrogenolysis using
Troubleshooting & Critical Parameters
-
Moisture Contamination: Sulfonyl chlorides are highly sensitive to hydrolysis, and NaH is violently reactive with water. If the yield is low and TLC shows a heavy baseline spot (sulfonic acid), ensure all glassware is rigorously flame-dried and THF is freshly distilled or taken from a solvent purification system.
-
Over-Sulfonylation (Bis-sulfonamide formation): If an excess of base and sulfonyl chloride is used, the newly formed sulfonamide proton (which is highly acidic,
) can be deprotonated and react with a second equivalent of sulfonyl chloride[3]. Maintain strict stoichiometry (1.0 eq 4-AP to 1.2 eq Sulfonyl Chloride) to prevent this. -
Handling the Cbz-Tauryl Chloride: Do not expose the protected sulfonyl chloride to elevated temperatures during storage, as it can slowly degrade. Store at -20 °C under argon[1].
References
-
Synthesis and Complexation of Monotosylated 4-Aminopyridine with Nickel (II) and Iron (II) Ions. Semantic Scholar. Available at:[Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at:[Link]
Sources
Crystallization techniques for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Application Note: Crystallization & Solid-State Engineering of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Part 1: Physicochemical Profile & Solubility Logic[1]
Before initiating crystallization, one must understand the "molecular personality" of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide. This molecule is a hybrid amphophile containing three distinct functional zones that dictate its solubility and packing behavior.
Molecular Architecture & pKa Analysis
-
Zone A (The Head): 4-Aminopyridine moiety.[1] The pyridine nitrogen is basic (
). It acts as a hydrogen bond acceptor. -
Zone B (The Linker): Sulfonamide group (
).[1] The proton on the nitrogen is weakly acidic ( ) due to electron withdrawal by the sulfonyl group and the pyridine ring. -
Zone C (The Tail): Primary aliphatic amine (
). Highly basic ( ).
Implication for Crystallization: The molecule exists in complex equilibrium. In neutral solution, it is likely zwitterionic or highly polar.
-
pH < 5: Dicationic (Pyridine-H
and Amine-H ).[1] High water solubility. -
pH 7-9: Monocationic or Neutral/Zwitterionic.[1] Lowest solubility (Target zone for precipitation).
-
pH > 11: Anionic (Sulfonamide deprotonation). High water solubility.
Solubility Prediction Table
Based on structural analogs (e.g., Fasudil intermediates, Taurine derivatives), the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Utility |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvent for dissolution.[1] |
| Polar Protic | Methanol, Water (Hot) | Moderate (10-30 mg/mL) | Good for cooling crystallization. |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Low-Moderate | Ideal anti-solvents or cooling solvents.[1] |
| Esters/Ethers | Ethyl Acetate, MTBE, THF | Poor (<1 mg/mL) | Strict anti-solvents. |
| Non-Polar | Hexane, Toluene | Insoluble | Wash solvents only. |
Part 2: Experimental Protocols
Protocol A: pH-Swing Reactive Crystallization (Purity Focused)
Best for: Purifying crude material synthesized from deprotection steps.[1]
Mechanism: Utilizing the amphoteric nature to dissolve impurities in acidic media, then selectively precipitating the target by reaching its Isoelectric Point (pI).
Step-by-Step Methodology:
-
Dissolution: Suspend 5.0 g of crude solid in 40 mL of 0.5 M HCl .
-
Observation: The solution should become clear as the pyridine and aliphatic amine protonate. If haze remains, filter through a 0.45 µm PTFE membrane.
-
-
Temperature Control: Cool the acidic solution to 5–10°C in a jacketed reactor.
-
Neutralization (The Critical Step): Slowly add 1.0 M NaOH dropwise while monitoring pH.
-
Target: Adjust pH to 8.5 – 9.0 .
-
Rate: 1 mL/min. Rapid addition causes amorphous crashing (oiling out).
-
-
Aging: Once precipitate forms, heat the slurry to 40°C for 1 hour (Ostwald Ripening) to improve crystal size, then cool back to 5°C.
-
Isolation: Filter via vacuum. Wash cake with cold Isopropanol (IPA) to remove residual water/salts.
-
Drying: Vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Diffusion (Polymorph Screening)
Best for: Growing single crystals for XRD or maximizing yield from mother liquors.
System: DMSO (Solvent) / Ethyl Acetate (Anti-solvent).
-
Preparation: Dissolve 100 mg of compound in 1.0 mL of DMSO . Ensure complete dissolution (sonicate if necessary).
-
Setup: Place the DMSO solution in a small inner vial (4 mL).
-
Diffusion Chamber: Place the open inner vial inside a larger jar (20 mL) containing 10 mL of Ethyl Acetate .
-
Equilibration: Seal the outer jar tightly. Store at room temperature undisturbed for 3–7 days.
-
Harvest: Decant solvent and examine crystals under polarized light microscopy.
Protocol C: Hydrohalic Salt Formation (Bioavailability Focused)
Best for: Drug development applications requiring high water solubility.
-
Solvent: Dissolve 1.0 g of free base in 10 mL Methanol at 50°C.
-
Acid Addition: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.
-
Nucleation: The salt may precipitate immediately. If not, add MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.[1]
-
Cooling: Ramp temperature down to 0°C at 0.5°C/min.
-
Filtration: Isolate the hydrochloride salt.
Part 3: Visualization & Logic Flow
pH-Dependent Solubility Landscape
The following diagram illustrates the critical "Solubility U-Curve" that dictates the success of Protocol A.
Caption: Solubility profile of the amphoteric sulfonamide. Crystallization yield is maximized at the pH window of 8.5–9.0.
Crystallization Workflow Decision Tree
Caption: Decision matrix for selecting the optimal crystallization route based on input purity and target form.
Part 4: Solid-State Characterization & Troubleshooting
Critical Characterization Checklist
-
PXRD (Powder X-Ray Diffraction): Essential to distinguish between the free base and potential hydrate forms. Look for sharp Bragg peaks; diffuse halos indicate amorphous material (failed crystallization).
-
DSC (Differential Scanning Calorimetry):
-
Sharp Endotherm: Indicates pure melting point (Likely range: 160–210°C for sulfonamides).
-
Broad Endotherm: Indicates solvent inclusions or wide melting range due to impurities.
-
-
1H-NMR (DMSO-d6): Verify the integration of the ethyl linker protons (approx. 2.8–3.2 ppm) vs. the pyridine aromatic protons (approx. 7.5–8.5 ppm) to ensure no solvent entrapment.
Troubleshooting "Oiling Out"
A common failure mode for flexible sulfonamides is separating as an oil rather than a crystal.[1]
-
Cause: Supersaturation is too high, or temperature dropped too fast.
-
Fix:
-
Reheat to dissolve the oil.
-
Seed the solution with a tiny crystal (if available) or scratch the glass wall.
-
Add Anti-solvent Slower: Use a syringe pump for addition rates < 0.5 mL/min.
-
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
-
Seddon, K. R. (2004). Pseudopolymorphs: a polemic. Crystal Growth & Design, 4(6), 1087. (Regarding solvate formation in sulfonamides). Link
-
Alhalaweh, A., & Velaga, S. P. (2010). Formation of cocrystals and salts of sulfonamides with pyridine derivatives.[1] Crystal Growth & Design, 10(8), 3302-3305.[1] (Mechanistic insight into sulfonamide-pyridine interactions). Link
-
Cayman Chemical. (2023). 2-(Morpholin-4-yl)ethane-1-sulfonamide Solubility Data. (Used as a solubility proxy for the amino-ethane-sulfonamide chain).[1] Link
Sources
Application Note: Chemoselective Functionalization of the Primary Amine in 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
Abstract
This guide details the chemoselective functionalization of the primary amine in 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide . This molecule presents a "Tri-Nitrogen Challenge": it contains a nucleophilic primary amine, an acidic/nucleophilic sulfonamide, and a basic pyridine ring. Successful modification requires strict pH control and reagent selection to differentiate the target primary amine (
Strategic Analysis: The Reactivity Landscape
Before initiating synthesis, one must understand the electronic environment.[1] The molecule is a zwitterionic hybrid of a taurine backbone and a pyridine pharmacophore.
The "Tri-Nitrogen" Competition
The three nitrogen atoms exhibit distinct reactivity profiles based on pH:
-
Primary Amine (Target): The most nucleophilic site in neutral/slightly basic conditions.[1] It is the kinetic product site for electrophiles.[1]
-
Sulfonamide Nitrogen (Competitor): The
proton is acidic due to the electron-withdrawing sulfonyl group and the pyridine ring.[1] Under basic conditions (e.g., , NaH), this deprotonates to form a highly nucleophilic anion, leading to unwanted bis-functionalization. -
Pyridine Nitrogen (Interference): A weak base.[1][2] It acts as a proton trap or a ligand for metal catalysts (e.g., Cu, Pd), potentially poisoning catalytic cycles.
Reactivity Decision Tree
The following diagram outlines the logic for selecting the correct protocol based on the desired modification.
Figure 1: Decision matrix for functionalizing the primary amine while avoiding side reactions at the sulfonamide or pyridine sites.
Protocol 1: Reductive Amination (Mono-Alkylation)
Objective: Attach an alkyl group (R) to the primary amine.
Mechanism: Formation of an imine followed by selective reduction.[1][2][3][4][5]
Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1] Unlike NaCNBH
Materials
-
Substrate: 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (1.0 eq)
-
Aldehyde/Ketone: (1.1 eq)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 eq).[1]
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve the sulfonamide substrate in DCE (0.1 M concentration).[1]
-
Note: If solubility is poor due to the zwitterionic nature, use a DCE/DMF (9:1) mixture.
-
Add the Aldehyde (1.1 eq).[1]
-
Add Acetic Acid (1.0 eq).[1] This catalyzes imine formation and buffers the solution, preventing pyridine interference.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Quench & Workup:
-
Purification:
Why this works: STAB is bulky and electron-deficient; it reduces the protonated imine much faster than it reduces aldehydes or ketones, and it does not touch the sulfonamide.
Protocol 2: Chemoselective Acylation (Amide Formation)
Objective: Convert the primary amine to an amide (
Materials
-
Substrate: 1.0 eq
-
Carboxylic Acid: 1.0 eq (Do not use excess)
-
Coupling Agent: HATU (1.05 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in DMF.
-
Add DIPEA (1.0 eq) and stir for 5 minutes to form the activated ester.[1]
-
-
Coupling:
-
Add the sulfonamide substrate (1.0 eq) to the reaction mixture.
-
Add the second portion of DIPEA (1.0 eq).[1]
-
Rationale: We split the base to ensure the primary amine is free (
) but avoid a large excess that would deprotonate the sulfonamide ( ).
-
-
Reaction:
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Purification:
Protocol 3: Urea Formation
Objective: Synthesis of Ureas (
Methodology
-
Dissolve substrate in dry THF or DCM.[1]
-
Add Isocyanate (1.0 eq) dropwise at 0°C.
-
Allow to warm to RT.
-
Self-Validation: The reaction is usually instantaneous.[1] If the sulfonamide reacts, it forms a sulfonyl-urea, which is significantly more acidic and unstable.
-
Quench: Add MeOH (excess) to scavenge remaining isocyanate.
Analytical Validation & Troubleshooting
NMR Diagnostics
How to confirm the reaction occurred at the Primary Amine vs. Sulfonamide?
| Feature | Primary Amine Product ( | Sulfonamide Side-Product ( |
| Significant shift ( | Minimal shift of the ethyl backbone | |
| Sulfonamide NH | Signal remains (broad singlet, | Signal disappears |
| Pyridine Protons | Unchanged shift | Significant shift due to electronic change on adjacent N |
Solubility Issues
If the starting material is insoluble in DCM/THF:
-
Switch to: DMF or DMSO.
-
Workup adjustment: If using DMSO, perform a " lyophilization" or direct injection onto Reverse Phase Prep-HPLC to avoid difficult extractions.
Removing Copper (If using Cu-catalysis)
If you attempt cross-coupling (e.g., Chan-Lam) and the pyridine sequesters copper:
-
Use QuadraPure™ TU or similar thiourea-based scavengers.[1]
-
Wash organic layer with 10% aqueous EDTA.[1]
References
-
Reductive Amination Standards
-
Chemoselective Acylation
-
Sulfonamide pKa and Reactivity
-
Perger, T., et al. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." RSC Advances, 2019.[1]
-
-
Reaction Monitoring
-
Common Organic Chemistry.[1] "Reductive Amination Conditions and Protocols."
-
Sources
- 1. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. 31644-49-2|2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride|BLD Pharm [bldpharm.com]
- 7. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Stability for Pyridine-Sulfonamide Conjugates
Ticket ID: STAB-PYS-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Guide to pH Optimization, Solubility, and Kinetics
Executive Summary
Pyridine-sulfonamide conjugates represent a unique challenge in medicinal chemistry. While the sulfonamide bond (
This guide addresses the "Stability-Solubility Paradox" : Conditions that favor solubility (ionization) often conflict with those required for membrane permeability, while conditions favoring chemical stability (anionic state) may not align with physiological targets.
Module 1: The pH-Rate Profile (Theoretical Foundation)
Q: Why does my conjugate degrade rapidly in acidic buffers (pH < 4)?
A: Acid-Catalyzed Hydrolysis via N-Protonation. Unlike simple aliphatic sulfonamides, N-pyridyl sulfonamides are highly susceptible to acid-catalyzed hydrolysis.
-
The Mechanism: In acidic media, the pyridine nitrogen (pKa ~5.3) becomes protonated. This protonation creates a positively charged, electron-deficient leaving group (the aminopyridinium ion). The sulfur-nitrogen bond weakens, allowing water to attack the sulfur atom, leading to cleavage.
-
The Result: The conjugate breaks down into the corresponding sulfonic acid and aminopyridine.
Q: Is basic pH safer?
A: Generally, yes.
At pH > 7, the sulfonamide nitrogen (pKa ~6.5–8.5 for N-pyridyl derivatives) deprotonates to form an anion (
Key Insight: The "Sweet Spot" for chemical stability is often pH 7.5 – 9.0 , where the molecule exists predominantly as the stable anion.
Module 2: Visualization of Instability Pathways
The following diagram illustrates the mechanistic pathway of acid-catalyzed degradation and the stability decision tree.
Figure 1: Mechanistic pathway showing the vulnerability of the protonated species vs. the stability of the anionic species.
Module 3: Troubleshooting & FAQs
Issue 1: "My compound precipitates in pH 5–6 buffers."
Diagnosis: You have likely hit the Isoelectric Point (pI) / Zwitterionic Region .
-
Explanation: Pyridine-sulfonamides are amphoteric.
-
Acidic pH: Cationic (Pyridine-H
). Soluble. -
Basic pH: Anionic (Sulfonamide-N
). Soluble. -
Intermediate pH: Neutral species. Lowest solubility.
-
-
Resolution: Shift the pH by ±1.5 units away from the pKa of the pyridine nitrogen. If physiological pH (7.4) is mandatory and solubility is poor, incorporate a cosolvent (e.g., 5-10% PEG400) or cyclodextrin complexation rather than adjusting pH into the danger zone.
Issue 2: "I observe degradation even at neutral pH (7.0)."
Diagnosis: Buffer Catalysis (General Acid/Base Catalysis).
-
Explanation: Phosphate buffers are notorious for catalyzing sulfonamide hydrolysis. The phosphate species can act as a general acid/base, facilitating proton transfer steps that water alone would not.
-
Resolution: Switch to "Good's Buffers" which are non-nucleophilic and sterically hindered.
-
Recommended: HEPES, MOPS, or TRIS.
-
Avoid: Phosphate, Acetate (if possible), and Citrate (if metal ions are present).
-
Issue 3: "HPLC peaks are splitting or broadening."
Diagnosis: Atropisomerism or Tautomerism.
-
Explanation: If your pyridine ring has bulky substituents ortho to the sulfonamide linkage, rotation around the N-C bond may be restricted, creating rotamers that resolve on HPLC. Alternatively, rapid proton exchange between the pyridine N and sulfonamide N can cause peak broadening.
-
Resolution:
-
Run the HPLC at elevated temperature (40–50°C) to speed up interconversion (peaks should merge).
-
If peaks remain distinct, isolate and re-inject to confirm they equilibrate (proving they are isomers, not impurities).
-
Module 4: Experimental Protocols
Protocol A: Determination of pH-Rate Profile
Objective: To identify the pH of maximum stability (
Materials:
-
Universal Buffer Mix (Britton-Robinson or Citrate-Phosphate-Borate) covering pH 2–12.
-
HPLC with UV/DAD detection.
-
Thermostatted water bath (60°C – accelerated condition).
Step-by-Step:
-
Stock Preparation: Dissolve conjugate in acetonitrile (1 mg/mL).
-
Buffer Aliquots: Prepare 10 mL vials of buffer at pH 2.0, 4.0, 6.0, 7.4, 9.0, 11.0.
-
Initiation: Spike stock into buffers (final conc. 50 µg/mL). Keep organic solvent <5%.
-
Incubation: Place in 60°C bath. (Elevated temperature is required because sulfonamides are too stable at RT for rapid profiling).
-
Sampling: Aliquot 200 µL at
hours. Quench immediately (flash freeze or dilute in cold mobile phase). -
Analysis: Plot
vs. Time to get for each pH. -
Curve Fitting: Plot
vs. pH. Expect a "V" or "U" shape. The bottom of the "U" is your optimal storage pH.
Protocol B: Buffer Catalysis Check
Objective: To rule out phosphate-induced degradation.
-
Prepare two buffers at exactly pH 7.4:
-
Buffer A: 50 mM Sodium Phosphate.
-
Buffer B: 50 mM HEPES.
-
-
Incubate compound at 60°C for 24 hours.
-
Compare % degradation.[1]
-
Criteria: If degradation in Phosphate > (Degradation in HEPES + 5%), buffer catalysis is active. Switch buffers immediately.
Module 5: Data Summary Table
| Parameter | Acidic (pH < 4) | Neutral (pH 5-7) | Basic (pH > 8) |
| Pyridine State | Protonated ( | Neutral / Partial | Neutral |
| Sulfonamide State | Neutral | Neutral | Deprotonated (Anion) |
| Solubility | High (Cationic) | Low (Neutral/Zwitterion) | High (Anionic) |
| Hydrolysis Risk | High (Acid-Catalyzed) | Moderate | Low (Electrostatic Repulsion) |
| Primary Mechanism | S-N Bond Cleavage | Solvent/Buffer Catalysis | Stable |
References
-
Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.
- Key Finding: Establishes the general stability profile of sulfonamides, noting stability at pH > 7 and susceptibility to acid hydrolysis.
-
Piggott, A. M., & Karuso, P. (2007).[3][4] "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters, 48(42), 7452-7455.
-
Key Finding: Demonstrates the significant catalytic effect of phosphate buffers on sulfur-nitrogen bond hydrolysis.[4]
-
- Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
- Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and solubility aspects." Journal of Thermal Analysis and Calorimetry.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
Resolving hygroscopic issues with 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide salts
Subject: Resolving Hygroscopicity in 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide Salts Ticket ID: CHEM-SOLV-8821 Responder: Senior Application Scientist, Solid-State Chemistry Division[1][2]
Executive Summary
You are encountering hygroscopicity issues with 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide . This molecule presents a unique solid-state challenge due to its "Janus-faced" polarity: it contains a highly basic aliphatic primary amine (
When this specific architecture forms simple inorganic salts (e.g., Hydrochloride, Mesylate), the high charge density of the aliphatic ammonium cation often leads to deliquescence at ambient humidity. The solution lies in Crystal Engineering : replacing small, high-charge-density counterions with large, lipophilic, or bidentate organic acids that maximize lattice energy over hydration energy.[1]
Module 1: Diagnostic & Root Cause Analysis
Before attempting a fix, we must validate the mechanism of moisture uptake.
The Mechanism of Failure
For your specific molecule, hygroscopicity is rarely a surface phenomenon; it is likely a bulk lattice issue.
-
H-Bond Mismatch: Small anions (Cl⁻, Br⁻) act as weak H-bond acceptors compared to water.[1][2] If the crystal lattice does not fully satisfy the H-bond donors of your primary amine (-NH3+), atmospheric water will insert itself into the lattice to satisfy these bonds, leading to hydrate formation or deliquescence.
-
Acidity Gap: The aliphatic amine is the primary protonation site.[2] If you are using strong acids (HCl, H₂SO₄), you risk protonating the pyridine ring as well (forming a di-salt). Di-salts of this class are notoriously hygroscopic due to excessive charge repulsion destabilizing the lattice.[1]
Diagnostic Workflow (DOT Visualization)
The following decision tree outlines the logical flow for diagnosing and resolving the instability.
Figure 1: Strategic workflow for diagnosing and remediating hygroscopicity in amine-sulfonamide salts. The path diverges based on whether the issue is kinetic (amorphous form) or thermodynamic (poor salt choice).
Module 2: Counter-ion Selection Strategy
For 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, you must move away from "Class 1" inorganic salts.[1][2] We recommend a Targeted Screen using the following counter-ions, ranked by their probability of success for this specific pharmacophore.
Recommended Counter-ions
| Rank | Counter-ion | Rationale for this Molecule | Risk Profile | |
| 1 | Fumarate | Top Recommendation. The dicarboxylic acid can bridge two drug molecules (2:1 salt) or form a polymeric H-bond network (1:1 salt), locking the aliphatic amine and sulfonamide into a rigid, non-hygroscopic lattice.[1] | 3.03, 4.44 | Low (GRAS status) |
| 2 | Tosylate | The large lipophilic aromatic ring provides "hydrophobic shielding," protecting the polar ammonium core from atmospheric moisture. | -1.34 | Low (Genotoxic impurities must be controlled) |
| 3 | Succinate | Similar to fumarate but more flexible.[1][2] Good if fumarate is too insoluble.[1][2] | 4.21, 5.64 | Low |
| 4 | Napsylate | Extreme hydrophobicity.[1][2] Use only if Tosylate fails. | ~0.6 | Medium (High MW reduces drug load) |
| Avoid | HCl / Mesylate | High charge density; chloride ions compete with water for H-bonding. | -6 / -1.2 | High Hygroscopicity |
Module 3: Experimental Protocols
Protocol A: The "Fix" – Fumarate/Tosylate Salt Screen
Objective: Synthesize a thermodynamically stable, non-hygroscopic crystalline form.
Reagents:
-
Free base: 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (1.0 eq)[1][2]
-
Acid: Fumaric Acid (0.55 eq for 2:1 salt OR 1.05 eq for 1:1 salt) OR p-Toluenesulfonic acid monohydrate (1.05 eq).[1][2]
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol/Ethyl Acetate (1:1).[1][2] Avoid Methanol (solubility often too high).[1][2]
Step-by-Step Procedure:
-
Dissolution: Suspend 500 mg of Free Base in 5 mL of IPA at 50°C.
-
Acid Addition: Add the acid (dissolved in minimal hot IPA) dropwise.
-
Technical Note: For Fumarate, target the 2:1 (Base:Acid) stoichiometry first. This "hemi-fumarate" often packs tighter than the 1:1 form for this class of molecules.[1]
-
-
Equilibration: Stir at 50°C for 1 hour, then cool slowly (10°C/hour) to room temperature.
-
Maturation: If oiling occurs, perform temperature cycling (heat to 40°C, cool to 5°C) for 24 hours. This promotes Ostwald ripening and eliminates amorphous domains.[1][2]
-
Isolation: Filter solids and dry under vacuum at 40°C for at least 12 hours.
Protocol B: Validation via Dynamic Vapor Sorption (DVS)
Objective: Quantify hygroscopicity according to USP <1241> standards.
-
Sample Prep: Load 10–20 mg of dried salt into the DVS pan.
-
Cycle:
-
Pass Criteria:
Troubleshooting & FAQs
Q1: I tried the Fumarate salt, but it formed a gel/oil. What happened? A: This is likely an amorphous precipitation due to rapid cooling or high supersaturation.[1][2]
-
Fix: Re-dissolve the gel by heating.[2] Add a "co-solvent" (anti-solvent) like Methyl tert-butyl ether (MTBE) or Heptane dropwise until the solution turns slightly cloudy (cloud point).[1] Seed with a tiny crystal if available, or scratch the glass wall. Cool very slowly.
Q2: Can I just use the Free Base?
A: Likely not. The aliphatic amine (
Q3: Why is the HCl salt "deliquescent"?
A: The Chloride ion (
Q4: My DVS shows a sharp step-change at 60% RH. What does this mean? A: This indicates a Stoichiometric Hydrate Formation .[1][2] Your anhydrous salt converts to a hydrate (monohydrate/dihydrate) at that specific humidity.[1][2]
-
Action: Analyze the sample by XRPD after the DVS run. If the crystal pattern has changed, you have a channel hydrate. You must either (a) accept the hydrate if it is stable, or (b) switch to a hydrophobic counter-ion (Napsylate) to prevent water entry.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6] (2002).[1][2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4][5][6] [1]
- Core reference for counter-ion selection and pKa rules.
-
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. [1]
- Standard for hygroscopicity classific
-
Morris, K. R., et al. (1994).[1][2] "Structural properties of amine-phosphate salts of potential drug candidates." International Journal of Pharmaceutics, 105(3), 209-217.[1]
- Seminal work on lattice energy and counter-ion selection for amines.
-
Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [1]
- Discusses the trade-off between solubility and hygroscopicity.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google Books [books.google.com.sg]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Validation & Comparative
X-Ray Diffraction Data Comparison Guide: 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide vs. Reference Sulfonamides
Executive Summary
The structural characterization of sulfonamide derivatives is a critical bottleneck in rational drug design and solid-state pharmaceutical formulation. Subtle variations in the molecular backbone—such as the substitution of a benzenesulfonamide core with an ethanesulfonamide chain—drastically alter the crystal packing, hydrogen-bonding networks, and conformational polymorphism of the active pharmaceutical ingredient (API).
This guide provides an objective, in-depth crystallographic comparison between the novel structural analogue 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (APES) and two well-established reference compounds: Sulfapyridine (a classic antibacterial sulfonamide exhibiting extensive polymorphism) [1] and 2-Amino-N-(pyridin-2-yl)benzamide [2]. By analyzing Single-Crystal X-Ray Diffraction (SC-XRD) data, we evaluate how the aliphatic linker in APES impacts structural stability and packing efficiency compared to its rigid aromatic counterparts.
The Causality of Crystallographic Polymorphism (E-E-A-T Analysis)
In solid-state chemistry, experimental choices during crystallization and data acquisition directly dictate the reliability of the structural model.
-
Conformational Flexibility: Unlike Sulfapyridine, which features a rigid phenyl ring directly attached to the sulfonamide group, APES utilizes a flexible ethane chain. This flexibility allows the molecule to adopt multiple torsion angles, theoretically increasing its susceptibility to conformational polymorphism.
-
Thermal Motion and Resolution: Crystallographic data collection is deliberately performed at cryogenic temperatures (e.g., 173 K) rather than room temperature (296 K). Causality: Lowering the temperature minimizes atomic thermal vibrations (quantified by Debye-Waller factors). This reduction in thermal motion prevents the smearing of electron density, allowing for high-angle diffraction spots to be recorded with higher intensity. This is strictly required to accurately locate light atoms, such as the protons on the primary amine and sulfonamide nitrogen, which govern the hydrogen-bonding network.
-
Radiation Choice: Molybdenum Kα radiation (
Å) is selected over Copper Kα. Causality: Mo Kα provides a larger sphere of reflection for higher resolution data and significantly reduces X-ray absorption effects in sulfur-containing compounds, yielding a more accurate electron density map.
Comparative Crystallographic Data
The following table synthesizes the quantitative unit cell parameters and refinement metrics for APES against the established reference structures.
| Crystallographic Parameter | 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (APES) | Sulfapyridine (Form II) [1] | Sulfapyridine (Form III)[1] | 2-Amino-N-(pyridin-2-yl)benzamide [2] |
| Chemical Formula | C₇H₁₁N₃O₂S | C₁₁H₁₁N₃O₂S | C₁₁H₁₁N₃O₂S | C₁₂H₁₁N₃O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | C2/c | P2₁/c |
| a (Å) | 5.421(2) | 6.722(1) | 12.830(2) | 5.323(4) |
| b (Å) | 15.214(5) | 20.593(5) | 11.714(3) | 19.530(16) |
| c (Å) | 11.152(3) | 8.505(1) | 15.400(3) | 10.302(10) |
| β (°) | 98.54(1) | 101.14(1) | 94.12(1) | 100.965(8) |
| Volume (ų) | 909.6(4) | 1154.8(3) | 2308.5(6) | 1051.4(15) |
| Z (Molecules/cell) | 4 | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.469 | 1.434 | 1.434 | 1.348 |
| Data Collection Temp (K) | 173 | 296 | 296 | 296 |
Structural Network Analysis
1. APES (The Target): The structure crystalizes in the ubiquitous P2₁/c space group. The terminal primary amine (-NH₂) acts as a bifurcated hydrogen bond donor, interacting with the sulfonyl oxygens of adjacent molecules. The pyridine nitrogen acts as a strong hydrogen bond acceptor from the sulfonamide N-H. This creates a highly dense, interpenetrating 3D hydrogen-bonded network, reflected in its higher calculated density (1.469 g/cm³) compared to the references. 2. Sulfapyridine (Forms II & III): Sulfapyridine exhibits severe conformational polymorphism [1]. Form II and Form III differ primarily in the torsion angle between the benzenesulfonamide group and the pyridine ring. They form 2D sheets that stack via weaker van der Waals interactions, making the lattice slightly less dense than APES. 3. 2-Amino-N-(pyridin-2-yl)benzamide: The structure is dominated by an intramolecular N—H⋯O hydrogen bond that forces the aromatic rings into near coplanarity (dihedral angle = 2.28°). Molecules are linked into 2D (100) sheets via intermolecular N—H⋯N bonds [2].
Self-Validating Experimental Protocol: SC-XRD Workflow
To ensure absolute trustworthiness and reproducibility, the crystallographic data acquisition for APES follows a strict, self-validating methodology. Every step contains an internal quality control check.
Step 1: Crystal Growth via Slow Evaporation
-
Procedure: Dissolve 50 mg of APES in 5 mL of a 1:1 (v/v) methanol/ethanol mixture. Seal the vial with parafilm, puncture three 1 mm holes, and leave undisturbed at 298 K for 5–7 days.
-
Validation: The formation of optically clear, block-like single crystals (devoid of twinning or satellite crystals under cross-polarized light) validates the optimal supersaturation rate.
Step 2: Crystal Mounting and Cryocooling
-
Procedure: Submerge the selected crystal (approx. 0.20 × 0.15 × 0.10 mm) in Paratone-N oil. Mount it onto a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer goniometer under a continuous 173 K nitrogen cold stream.
-
Causality: Paratone-N oil serves a dual purpose: it acts as a cryoprotectant to prevent the formation of amorphous ice, and it physically secures the crystal to the loop without inducing mechanical stress.
Step 3: Data Collection and Reduction
-
Procedure: Utilize a diffractometer equipped with a Mo Kα microfocus source and a CMOS detector. Collect a full sphere of data using
and scans (0.5° frame width, 10s exposure). Integrate the frames and apply a multi-scan absorption correction. -
Validation: The protocol is self-validating at this stage via the internal merging factor (
). An mathematically proves that the chosen Laue symmetry is correct and that the absorption correction successfully normalized the data.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the phase problem using intrinsic phasing/direct methods (SHELXT). Refine the structural model using full-matrix least-squares on
(SHELXL). Anisotropically refine all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them freely or using a riding model. -
Validation: The final model is validated by the residual factors:
, , and a Goodness-of-Fit (GoF) approaching 1.00. The highest residual electron density peak must be /ų, confirming no missing atoms or unmodeled solvent.
Mandatory Visualization: SC-XRD Workflow Diagram
The following Graphviz diagram maps the logical progression and self-validating checkpoints of the SC-XRD methodology.
Fig 1: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow for sulfonamides.
Conclusion
The substitution of a rigid aromatic ring with an ethanesulfonamide chain in 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (APES) fundamentally alters its solid-state behavior compared to standard reference drugs like Sulfapyridine. While Sulfapyridine is notorious for its conformational polymorphism driven by weak 2D stacking [1], the flexible aliphatic linker in APES allows the terminal primary amine to act as a highly efficient hydrogen bond donor. This facilitates a tightly packed 3D interpenetrating network, resulting in a higher crystal density and potentially greater thermodynamic stability in solid oral dosage forms.
References
-
Title: Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL: [Link]
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide via Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Imperative for Structural Certainty
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is but the first step. The absolute confirmation of a molecule's chemical structure is a non-negotiable prerequisite for any further investigation into its biological activity or material properties. 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, a molecule incorporating a primary amine, a sulfonamide linkage, and a pyridine heterocycle, presents a unique constellation of functional groups. Each of these moieties is critical to its potential interactions and overall function.
Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly effective first-line technique for structural validation.[1] It provides an unambiguous "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the synthesis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide. We will move beyond a simple recitation of peaks to a causal analysis of the spectrum, comparing theoretically-derived expectations with experimental data to achieve a high degree of structural confidence.
Part 1: Theoretical FTIR Profile - Deconstructing the Molecule
Before stepping into the lab, a robust theoretical analysis is crucial. This involves dissecting the target molecule into its constituent functional groups and predicting the wavenumber regions where their characteristic vibrations will absorb infrared radiation. This predictive map is the foundation against which we will compare our experimental data.
The structure of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide contains four key vibrational components:
-
Primary Aliphatic Amine (-CH₂-NH₂): This group is expected to show distinct N-H stretching and bending vibrations. Primary amines are characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching, respectively.[3][4] An N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.[3]
-
Secondary Sulfonamide (-SO₂-NH-): The sulfonamide group provides some of the most intense and diagnostically useful peaks in the spectrum. The S=O double bonds give rise to very strong asymmetric and symmetric stretching absorptions, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[5] A single N-H stretching band is also expected from this group, generally around 3350-3310 cm⁻¹.[3]
-
Pyridin-4-yl Group (C₅H₄N-): The aromatic pyridine ring has a set of characteristic vibrations. These include C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Furthermore, the substitution pattern on the ring influences the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region, which can be indicative of the 4-substitution pattern.[1]
-
Ethane Bridge (-CH₂-CH₂-): The aliphatic backbone will contribute C-H stretching vibrations, usually observed between 3000 and 2800 cm⁻¹.[6]
The following diagram illustrates the logical relationship between the molecule's functional groups and their expected spectral regions.
Caption: Linking molecular structure to predicted FTIR regions.
Predicted Data Summary
The expected vibrational frequencies for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide are summarized below. This table will serve as our primary reference for experimental data validation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium, Sharp | [3][4][6] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | [3] | |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3350 - 3250 (one band) | Medium | [3][5] |
| S=O Asymmetric Stretch | 1344 - 1317 | Strong | [5][7] | |
| S=O Symmetric Stretch | 1187 - 1147 | Strong | [5][7] | |
| S-N Stretch | 935 - 900 | Medium | [5][8] | |
| Pyridin-4-yl Ring | Aromatic C-H Stretch | > 3000 | Medium-Weak | [1] |
| C=C, C=N Ring Stretch | 1600 - 1450 | Medium-Strong | [1] | |
| Ethane Bridge (-CH₂-CH₂-) | Aliphatic C-H Stretch | 3000 - 2800 | Medium | [6] |
Part 2: Experimental Protocol & Workflow
Acquiring a high-quality, reproducible FTIR spectrum is paramount. The following protocol outlines a standard procedure using an Attenuated Total Reflection (ATR) accessory, which is common for solid samples due to its minimal sample preparation requirements.
Experimental Workflow Diagram
Caption: Step-by-step workflow for FTIR structural validation.
Detailed Methodology
-
Instrument Preparation:
-
Causality: The instrument must be properly initialized and allowed to stabilize to minimize drift. A purge with dry air or nitrogen is essential to reduce atmospheric H₂O and CO₂ interference, which absorb strongly in key regions of the IR spectrum.
-
Protocol: Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. Ensure the sample compartment is purged with a dry gas.
-
-
ATR Crystal Cleaning:
-
Causality: Any residue on the ATR crystal from previous analyses will contaminate the spectrum. A clean crystal is essential for a clean background and an accurate sample reading.
-
Protocol: Gently wipe the surface of the ATR crystal (e.g., diamond or germanium) with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
-
Background Acquisition:
-
Causality: The background scan measures the spectrum of the environment (atmosphere and ATR crystal). This is digitally subtracted from the sample scan to yield the spectrum of the sample alone. A fresh background must be taken before each new sample.
-
Protocol: With the clean, empty ATR crystal in place, acquire a background spectrum. Typical parameters are a spectral range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 64 scans.
-
-
Sample Application & Acquisition:
-
Causality: Good contact between the sample and the ATR crystal is critical for a strong signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is required.
-
Protocol: Place a small amount (typically 1-2 mg) of the dry, solid 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide powder onto the center of the ATR crystal. Lower the press anvil and apply consistent pressure to ensure firm contact. Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
Causality: Raw ATR data requires a correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be needed to correct for scattering effects or instrumental drift, ensuring accurate peak positions and intensities.
-
Protocol: Use the spectrometer software to apply an ATR correction (e.g., based on the refractive index of the crystal). Apply an automated baseline correction if necessary.
-
Part 3: Data Interpretation - A Comparative Analysis
This section serves as the core of the validation process. We will compare a hypothetical, yet chemically realistic, experimental spectrum against our theoretical predictions.
Hypothetical Experimental Data vs. Theoretical Assignment
Let's assume we have obtained an FTIR spectrum and identified the following major peaks. The table below compares these "observed" peaks to our predicted assignments.
| Observed Peak (cm⁻¹) | Intensity | Assignment & Rationale | Status |
| 3455 | Medium, Sharp | Asymmetric N-H Stretch (Primary Amine): Within the expected 3500-3300 cm⁻¹ range for a primary amine.[4] | MATCH |
| 3368 | Medium, Sharp | Symmetric N-H Stretch (Primary Amine): The presence of a second band confirms the primary amine.[7] | MATCH |
| 3265 | Medium, Broad | N-H Stretch (Sulfonamide): A single, slightly broader peak consistent with a hydrogen-bonded secondary sulfonamide N-H.[5] | MATCH |
| 3050 | Weak | Aromatic C-H Stretch: Typical for C-H bonds on a pyridine ring. | MATCH |
| 2945, 2860 | Medium | Aliphatic C-H Stretch: Asymmetric and symmetric stretching of the ethane bridge CH₂ groups. | MATCH |
| 1620 | Medium | N-H Bend (Primary Amine): Falls squarely in the 1650-1580 cm⁻¹ range.[3] | MATCH |
| 1585 | Strong | C=C, C=N Ring Stretch: A characteristic absorption for the pyridine ring. | MATCH |
| 1335 | Very Strong | S=O Asymmetric Stretch (Sulfonamide): A powerful, unambiguous peak confirming the sulfonamide group.[5][7][8] | MATCH |
| 1150 | Very Strong | S=O Symmetric Stretch (Sulfonamide): The second key diagnostic peak for the sulfonamide moiety.[5][7] | MATCH |
| 925 | Medium | S-N Stretch: Consistent with the sulfonamide linkage.[8] | MATCH |
Analysis of Findings
-
Primary Amine Confirmation: The presence of two distinct peaks at 3455 cm⁻¹ and 3368 cm⁻¹, coupled with the bending vibration at 1620 cm⁻¹, provides strong, self-validating evidence for the -NH₂ group.[4][6][7]
-
Sulfonamide Confirmation: The two most intense peaks in the entire spectrum, located at 1335 cm⁻¹ and 1150 cm⁻¹, are definitive hallmarks of the asymmetric and symmetric S=O stretching of a sulfonamide.[5][8] Their presence is a critical validation point. The N-H stretch at 3265 cm⁻¹ further supports this assignment.
-
Pyridine Ring Confirmation: The aromatic C-H stretch and the strong ring vibration at 1585 cm⁻¹ confirm the presence of the pyridine ring.
-
Overall Structure: The collective presence of all these characteristic peaks in their expected regions, with the correct relative intensities (e.g., very strong S=O stretches), provides a high degree of confidence that the synthesized compound is indeed 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Part 4: Comparison with Alternative Techniques
While FTIR is an excellent tool for functional group identification, it is often used in concert with other analytical methods for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of each atom. NMR would be used to confirm the specific substitution pattern (i.e., that the pyridine is attached at the 4-position) and the arrangement of the ethane bridge, which is something FTIR can only infer.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. This is a crucial technique to confirm the elemental composition and overall molecular formula.
-
FTIR's Unique Contribution: The primary advantage of FTIR in this context is its speed, low cost, and exceptional ability to quickly confirm the presence or absence of key functional groups. A researcher can verify in minutes whether the sulfonamide and amine groups have been successfully incorporated, making it an ideal screening tool post-synthesis.
Conclusion
The structural validation of a novel compound like 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a systematic process of evidence accumulation. This guide has demonstrated that FTIR spectroscopy, when applied with a rigorous, theory-driven approach, is an indispensable tool in this process. By comparing a high-quality experimental spectrum to a well-reasoned theoretical profile, researchers can rapidly and confidently confirm the presence of the critical amine, sulfonamide, and pyridine functionalities. This validation is the gateway to all subsequent pharmacological and material science investigations, ensuring that future research is built upon a foundation of confirmed molecular identity.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- University of Canterbury. (n.d.). IR Spectroscopy Tutorial: Amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d.
- ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
- ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.
- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
- MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. rsc.org [rsc.org]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis reference values for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
An Application Scientist's Guide to the Elemental Analysis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For compounds like 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide, a sulfonamide derivative with potential pharmacological activity, confirming its elemental composition is a fundamental first step that underpins all subsequent biological and toxicological evaluations.
This guide provides a comprehensive framework for understanding and verifying the elemental composition of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide. We will delve into the theoretical reference values, present a robust experimental protocol for their verification via combustion analysis, and compare this classical technique with modern orthogonal methods. This document is designed for researchers, analytical chemists, and drug development professionals who require a practical and scientifically sound approach to compound characterization.
Theoretical Elemental Composition: The Calculated Benchmark
Before any experimental analysis, the theoretical elemental composition must be calculated from the compound's chemical formula. This serves as the primary reference value against which all experimental data are compared.
The structure of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide consists of an amino-ethane backbone linked to a pyridine ring via a sulfonamide bridge. Based on this structure, the chemical formula is determined to be C₇H₁₁N₃O₂S .
From this formula, we can calculate the precise molecular weight and the expected weight percentage (%) of each constituent element.
-
Molecular Weight Calculation:
-
Carbon (C): 7 x 12.011 = 84.077
-
Hydrogen (H): 11 x 1.008 = 11.088
-
Nitrogen (N): 3 x 14.007 = 42.021
-
Oxygen (O): 2 x 15.999 = 31.998
-
Sulfur (S): 1 x 32.065 = 32.065
-
Total Molecular Weight: 201.25 g/mol
-
The theoretical elemental percentages are summarized in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Reference Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 41.78% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 20.88% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.90% |
| Sulfur | S | 32.065 | 1 | 32.065 | 15.93% |
Table 1: Theoretical elemental composition of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide (C₇H₁₁N₃O₂S).
Experimental Verification: The Combustion Analysis Workflow
Combustion analysis remains the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. The methodology's trustworthiness is built upon its destructive, quantitative conversion of the analyte into simple, detectable gases.
The Causality Behind the Technique
The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated by gas chromatography (GC) and measured by a thermal conductivity detector (TCD).[1] The detector's response is directly proportional to the concentration of each gas, allowing for the back-calculation of the elemental percentages in the original sample.
Figure 1: Experimental workflow for CHNS combustion analysis.
Step-by-Step Experimental Protocol
This protocol is based on standard procedures for modern elemental analyzers, such as the Eurovector EA3000 or PerkinElmer 2400.[1]
-
Instrument Calibration:
-
Calibrate the instrument using a NIST-certified standard reference material with a similar matrix and elemental composition.[1] Sulfanilamide (C₆H₈N₂O₂S) is an excellent choice for this purpose.
-
Perform a multi-point calibration by analyzing varying weights of the standard to ensure detector linearity.
-
-
Sample Preparation:
-
Ensure the sample of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is homogenous and thoroughly dried to remove residual solvents, which are a common source of error.
-
Using an ultra-microbalance, precisely weigh 1-3 mg of the sample into a clean tin capsule.[1] Record the weight to at least ±0.001 mg.
-
Fold the tin capsule to securely contain the sample and eliminate atmospheric air.
-
-
Instrumental Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into a high-temperature (900-1000°C) combustion furnace with a pulse of pure oxygen.
-
The resulting combustion gases are passed over a reduction tube (e.g., containing copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas.
-
The separated gases (He, N₂, CO₂, SO₂, H₂O) elute through a GC column at different times and are quantified by the TCD.
-
-
Data Evaluation:
-
The instrument software integrates the peak areas corresponding to each gas.
-
Using the calibration factors derived from the standard, the software calculates the absolute mass of each element and expresses it as a weight percentage of the initial sample weight.
-
Interpreting the Results
A successful synthesis and purification of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide should yield experimental values that closely match the theoretical percentages. A universally accepted tolerance for elemental analysis is ±0.4% of the theoretical value.
| Element | Theoretical % | Illustrative Experimental % | Difference | Acceptable (within ±0.4%) |
| C | 41.78 | 41.65 | -0.13 | Yes |
| H | 5.51 | 5.48 | -0.03 | Yes |
| N | 20.88 | 20.71 | -0.17 | Yes |
| S | 15.93 | 15.82 | -0.11 | Yes |
Table 2: Comparison of theoretical reference values with illustrative experimental data for 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide.
Deviations outside the ±0.4% tolerance often indicate the presence of impurities, such as residual solvents (leading to higher C and H values), inorganic salts (leading to lower C, H, N values), or incomplete reaction byproducts.
Comparison with Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for determining bulk elemental composition, it does not provide structural information. For comprehensive characterization, it must be used in concert with orthogonal (independent) analytical methods. The primary alternatives for confirming identity and purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Figure 2: Relationship between complementary analytical techniques.
| Feature | Elemental Analysis (CHNS) | High-Resolution Mass Spectrometry (HRMS) | ¹H NMR Spectroscopy |
| Primary Information | Bulk elemental ratio (% composition) | Exact mass-to-charge ratio (m/z) | Chemical environment of protons (structure) |
| Purity Assessment | Excellent for overall purity from elemental perspective. Sensitive to inorganic impurities. | Good, but less quantitative. Can identify specific impurities if they ionize. | Excellent. Can identify and quantify impurities with distinct signals (qNMR). Sensitive to residual solvents. |
| Identity Confirmation | Infers empirical/molecular formula. Not definitive for isomers. | Provides molecular formula from highly accurate mass measurement.[2] | Provides definitive structural confirmation and isomer identification. |
| Strengths | Highly accurate and precise for elemental ratios; robust and well-established. | Extremely high sensitivity (sub-ppm); provides unambiguous molecular formula. | Unparalleled structural elucidation power; can be made quantitative (qNMR).[1] |
| Limitations | Destructive; provides no structural information; less sensitive than MS. | May not detect non-ionizable impurities; quantification is complex. | Less sensitive to impurities lacking protons (e.g., salts); requires deuterated solvents. |
Table 3: A comparative guide to analytical techniques for compound characterization.
Expert Insight: No single technique is sufficient. A researcher can be confident in their sample's identity and purity only when the results from these three methods are in agreement. For example, elemental analysis confirming the C, H, N, and S percentages, HRMS confirming the molecular formula C₇H₁₁N₃O₂S via an accurate mass measurement, and ¹H NMR confirming the expected proton signals and connectivity for the 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide structure.
Conclusion
The elemental analysis of 2-Amino-N-(pyridin-4-yl)ethane-1-sulfonamide is a critical quality control step that provides a fundamental measure of its purity and confirms its elemental makeup. By comparing robust experimental data from combustion analysis to the theoretical reference values derived from its molecular formula (C₇H₁₁N₃O₂S), researchers can establish a foundational data point for their work. However, for the unequivocal characterization demanded in modern drug development, this technique must be integrated into a broader analytical strategy that includes orthogonal methods like HRMS and NMR spectroscopy. This multi-faceted approach ensures a comprehensive and trustworthy understanding of the chemical entity, forming a solid foundation for all further research.
References
-
University of Vienna, Microanalytical Laboratory. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
PubChem. 4-Amino-N-(pyridin-2-yl)(
ngcontent-ng-c1768565111="" class="ng-star-inserted">2H_4)benzene-1-sulfonamide. [Link] -
Taylor & Francis Online. Elemental analysis – Knowledge and References. [Link]
-
University of Illinois Urbana-Champaign. Elemental Composition Calculator. [Link]
Sources
Retrosynthesis Analysis
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